exo-8-Oxabicyclo[3.2.1]octan-3-ol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(1R,5S)-8-oxabicyclo[3.2.1]octan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c8-5-3-6-1-2-7(4-5)9-6/h5-8H,1-4H2/t5?,6-,7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSGTZGMKSPXFEQ-DGUCWDHESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1O2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2CC(C[C@@H]1O2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Thermodynamic Stability of Exo vs. Endo 8-Oxabicyclo[3.2.1]octan-3-ol
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive analysis of the thermodynamic stability of the diastereomeric pair, exo- and endo-8-Oxabicyclo[3.2.1]octan-3-ol. The 8-oxabicyclo[3.2.1]octane framework is a prevalent structural motif in numerous natural products and serves as a crucial building block in medicinal chemistry and drug development.[1] Understanding the relative thermodynamic stabilities of its substituted derivatives is paramount for the rational design of synthetic routes and for predicting the conformational behavior of molecules incorporating this scaffold.
This document delves into the theoretical underpinnings of the stability differences between the exo and endo isomers, supported by computational chemistry principles. Furthermore, it outlines detailed experimental protocols for the synthesis, characterization, and equilibration of these alcohols, providing a self-validating system for empirical determination of their thermodynamic properties.
Structural and Conformational Landscape of 8-Oxabicyclo[3.2.1]octan-3-ol Isomers
The 8-oxabicyclo[3.2.1]octane system consists of a six-membered tetrahydropyran ring fused with a five-membered tetrahydrofuran ring, with the oxygen atom acting as the bridgehead. The rigidity of this bicyclic system gives rise to distinct steric environments on its concave (endo) and convex (exo) faces. The position of the hydroxyl group at the C3 position defines the two diastereomers:
-
Exo-8-Oxabicyclo[3.2.1]octan-3-ol: The hydroxyl group is oriented away from the oxygen bridge, on the more sterically accessible convex face.
-
Endo-8-Oxabicyclo[3.2.1]octan-3-ol: The hydroxyl group is directed towards the oxygen bridge, within the more sterically hindered concave face.
The inherent strain and conformational flexibility of the fused ring system are key determinants of the overall stability of these isomers. Computational studies on related 8-oxabicyclo[3.2.1]octane derivatives have shown that the six-membered ring predominantly adopts a chair conformation.[2]
Figure 1: 2D representation of exo and endo isomers.
Theoretical Assessment of Thermodynamic Stability
The relative thermodynamic stability of the exo and endo isomers can be predicted with a high degree of confidence using computational chemistry methods. Density Functional Theory (DFT) calculations are a powerful tool for determining the ground-state energies of molecules, providing insights into their relative stabilities.
Key Factors Influencing Stability
Several factors are expected to contribute to the energy difference between the exo and endo isomers:
-
Steric Hindrance: The endo isomer is anticipated to experience greater steric strain due to the interaction of the hydroxyl group with the atoms of the bicyclic framework, particularly the bridging oxygen and the C6/C7 methylene groups. In contrast, the exo hydroxyl group resides in a less sterically congested environment.
-
Intramolecular Hydrogen Bonding: A crucial consideration is the potential for intramolecular hydrogen bonding between the C3 hydroxyl group and the bridging oxygen atom (O8). In the endo isomer, the proximity and orientation of the hydroxyl group may facilitate the formation of a stabilizing hydrogen bond. This interaction would be geometrically impossible in the exo isomer. The presence and strength of such a hydrogen bond can significantly influence the overall stability.
-
Torsional Strain: The orientation of the hydroxyl group can influence the torsional strain within the six-membered ring. The most stable conformation will minimize these strains.
Computational Protocol for Stability Prediction
A robust computational workflow is essential for obtaining accurate predictions of the relative stabilities.
Figure 2: Computational workflow for stability analysis.
A detailed protocol for the computational analysis would involve:
-
Conformational Search: A thorough conformational search for both the exo and endo isomers using a suitable molecular mechanics force field to identify low-energy conformers.
-
Geometry Optimization: Optimization of the identified conformers using a reliable DFT method, such as B3LYP with a 6-31G* or larger basis set.
-
Frequency Calculations: Performance of frequency calculations on the optimized structures to confirm that they are true minima on the potential energy surface and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.
-
Single-Point Energy Calculations: For higher accuracy, single-point energy calculations can be performed on the DFT-optimized geometries using a more advanced method like Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)).
-
Gibbs Free Energy Calculation: Calculation of the Gibbs free energy (G) for each isomer, incorporating the electronic energy, ZPVE, and thermal corrections. The relative stability is then determined by the difference in their Gibbs free energies (ΔG).
Based on general principles of steric hindrance in bicyclic systems, it is hypothesized that the exo isomer will be the thermodynamically more stable diastereomer . However, the magnitude of this stability difference will be modulated by the potential for intramolecular hydrogen bonding in the endo isomer.
Experimental Determination of Thermodynamic Stability
The theoretical predictions can be validated through a series of well-defined experiments. This requires the synthesis of both the exo and endo isomers and their subsequent characterization and equilibration.
Synthesis of Exo- and Endo-8-Oxabicyclo[3.2.1]octan-3-ol
The common precursor for both isomers is 8-oxabicyclo[3.2.1]octan-3-one. This ketone can be synthesized via several established routes.[1] The stereoselective reduction of this ketone is the key to accessing each diastereomer.
3.1.1. Synthesis of the Precursor: 8-Oxabicyclo[3.2.1]octan-3-one
A reliable method for the synthesis of 8-oxabicyclo[3.2.1]octan-3-one involves a multi-step reaction sequence starting from readily available materials.[1]
3.1.2. Stereoselective Synthesis of this compound
The exo isomer is generally the product of hydride attack from the less sterically hindered endo face of the carbonyl group.
-
Protocol:
-
Dissolve 8-oxabicyclo[3.2.1]octan-3-one in a suitable solvent such as methanol or ethanol at 0 °C.
-
Add a reducing agent like sodium borohydride (NaBH₄) portion-wise.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
3.1.3. Stereoselective Synthesis of Endo-8-Oxabicyclo[3.2.1]octan-3-ol
The synthesis of the endo isomer requires a reducing agent that can deliver a hydride from the more sterically hindered exo face or a directing group to favor this approach. The Luche reduction, which utilizes sodium borohydride in the presence of a lanthanide salt like cerium(III) chloride, is an excellent candidate for this transformation.[3] The cerium ion coordinates to the carbonyl oxygen, enhancing its electrophilicity and potentially directing the hydride attack from the less hindered face for the coordinated complex, which can lead to the endo alcohol.
-
Protocol:
-
Prepare a solution of cerium(III) chloride heptahydrate in methanol.
-
Add 8-oxabicyclo[3.2.1]octan-3-one to the solution at room temperature.
-
Cool the mixture to 0 °C and add sodium borohydride portion-wise.
-
Stir the reaction mixture at 0 °C and monitor its progress by TLC.
-
Upon completion, carefully quench the reaction with water and adjust the pH to be slightly acidic with dilute HCl.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
-
Spectroscopic Characterization and Structural Confirmation
The stereochemistry of the synthesized exo and endo isomers must be unambiguously confirmed using spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR).
3.2.1. ¹H and ¹³C NMR Spectroscopy
The chemical shifts and coupling constants of the protons and carbons in the vicinity of the C3 carbinol center will be distinct for the exo and endo isomers due to their different spatial environments.
3.2.2. Nuclear Overhauser Effect (NOE) Spectroscopy
NOE experiments (e.g., 1D NOESY or 2D NOESY) are crucial for confirming the stereochemical assignment.
-
For the endo isomer , NOE correlations are expected between the C3 proton and the protons on the C6 and C7 methylene groups, as well as with the bridgehead protons (C1 and C5).
-
For the exo isomer , such correlations will be absent or significantly weaker. Instead, NOE correlations might be observed with other protons on the same face of the six-membered ring.
A joint experimental and computational approach, where calculated NMR parameters are compared with experimental data, can provide a high level of confidence in the structural assignments.[1]
Experimental Determination of Thermodynamic Equilibrium
The relative thermodynamic stability can be determined by equilibrating a sample of one of the pure isomers (or a non-equilibrium mixture of both) and analyzing the composition of the resulting mixture.
-
Protocol:
-
Dissolve a known quantity of either the pure exo or endo isomer in a suitable solvent (e.g., isopropanol) containing a catalytic amount of a base (e.g., sodium isopropoxide). The base will facilitate the reversible oxidation-reduction equilibrium via the intermediate ketone.
-
Heat the mixture at a controlled temperature (e.g., reflux) for a sufficient period to allow the system to reach thermodynamic equilibrium. The time required for equilibration should be determined by periodically analyzing aliquots of the reaction mixture.
-
Cool the reaction mixture, quench the base with a weak acid, and isolate the mixture of alcohols.
-
Analyze the composition of the equilibrated mixture using a quantitative method such as Gas Chromatography (GC) or ¹H NMR spectroscopy with an internal standard.
-
The equilibrium constant (K_eq) can be calculated from the ratio of the products: K_eq = [exo-isomer] / [endo-isomer].
-
The difference in Gibbs free energy (ΔG°) at the equilibration temperature can then be calculated using the equation: ΔG° = -RT ln(K_eq) , where R is the gas constant and T is the temperature in Kelvin.
-
Summary of Key Data
The following table summarizes the expected and key data points to be collected in this comprehensive analysis.
| Parameter | This compound | Endo-8-Oxabicyclo[3.2.1]octan-3-ol |
| Predicted Relative Stability | More Stable | Less Stable |
| Key Steric Interactions | Minimal | Interaction with the O8 bridge and C6/C7 |
| Potential for Intramolecular H-Bonding | No | Yes (with O8) |
| Key ¹H NMR Chemical Shifts | Distinct C3-H and neighboring proton shifts | Distinct C3-H and neighboring proton shifts |
| Key NOE Correlations | Absence of C3-H to C6/C7/bridgehead proton correlations | Presence of C3-H to C6/C7/bridgehead proton correlations |
| Equilibrium Composition | Expected to be the major component | Expected to be the minor component |
Conclusion
The thermodynamic stability of the diastereomers of 8-Oxabicyclo[3.2.1]octan-3-ol is a critical parameter for synthetic planning and for understanding the conformational behavior of molecules containing this important scaffold. Through a synergistic approach combining computational modeling and rigorous experimental validation, a clear and quantitative understanding of the relative stabilities of the exo and endo isomers can be achieved. The principles and protocols outlined in this guide provide a robust framework for researchers in organic synthesis and drug development to confidently assess and utilize these valuable building blocks. The anticipated greater stability of the exo isomer, primarily due to reduced steric hindrance, is a key takeaway, though the extent of this preference is finely tuned by the possibility of a stabilizing intramolecular hydrogen bond in the endo isomer.
References
-
Conformational analysis of 8-oxabicyclo[3.2.1]oct-6-en-3-one derivatives by NMR and theoretical calculations. (2006). Journal of Molecular Structure. [Link]
-
Synthesis of 8-Oxabicyclo[3.2.1]octanes. (n.d.). Thieme Chemistry. [Link]
-
Luche Reduction. (n.d.). Wikipedia. [Link]
-
Diastereomer configurations from joint experimental-computational analysis. (2012). The Journal of Organic Chemistry. [Link]
-
Versatile 8-oxabicyclo[3.2.1]oct-6-en-3-one: stereoselective methodology for generating C-glycosides, delta-valerolactones, and polyacetate segments. (2001). Organic Letters. [Link]
Sources
The Enduring Scaffold: A Technical Guide to the History, Synthesis, and Application of 8-Oxabicyclo[3.2.1]octanes
Abstract
The 8-oxabicyclo[3.2.1]octane framework, a bridged bicyclic ether, represents a privileged scaffold in the annals of organic chemistry and drug discovery. Its unique three-dimensional architecture has captured the attention of chemists for over two centuries, from its initial discovery in natural products to its contemporary application in the design of novel therapeutics. This in-depth technical guide provides a comprehensive overview of the history, discovery, synthesis, and medicinal chemistry applications of this remarkable core. We will delve into the historical context of its discovery, explore the diverse and elegant synthetic strategies developed for its construction, and highlight its significance as a pharmacophore in modern drug development. This guide is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of the 8-oxabicyclo[3.2.1]octane scaffold.
A Bridge to the Past: Historical Perspective and Discovery
The story of the 8-oxabicyclo[3.2.1]octane scaffold is intrinsically linked to the exploration of natural products. While its nitrogenous counterpart, the 8-azabicyclo[3.2.1]octane (tropane) core, has a well-documented history with the isolation of alkaloids like atropine in the 1830s, the discovery of the oxygen-bridged system has its own fascinating narrative.[1]
One of the earliest and most notable encounters with this scaffold was through the isolation of cantharidin . This potent vesicant, a type of terpenoid, was first isolated in 1810 by the French chemist Pierre Robiquet from the blister beetle, Lytta vesicatoria.[2][3] Known colloquially as "Spanish fly," preparations of this beetle had been used for centuries in traditional medicine for various purposes, including as an aphrodisiac and for treating skin conditions.[2][4][5] Robiquet's isolation of cantharidin marked a significant milestone in the history of natural product chemistry, being one of the first instances of purifying a pharmacologically active compound from its natural source.[2] The structural elucidation of cantharidin, with its characteristic 8-oxabicyclo[3.2.1]octane core, presented a considerable challenge to chemists of the era and inspired numerous synthetic efforts in the centuries that followed.[6]
Another important natural product containing a related bicyclic ether system is endothall , a dicarboxylic acid derivative of a 7-oxabicyclo[2.2.1]heptane. While not a direct analogue, its discovery and use as a herbicide from 1960 onwards demonstrated the biological relevance of related bridged oxygenated systems.[7][8]
The study of these and other natural products containing the 8-oxabicyclo[3.2.1]octane motif laid the foundation for recognizing its potential as a versatile synthetic building block and a valuable scaffold for the development of new bioactive molecules.[9]
Constructing the Core: A Survey of Synthetic Strategies
The synthesis of the 8-oxabicyclo[3.2.1]octane core has been a subject of intense research, leading to the development of a diverse array of elegant and efficient methodologies. The choice of synthetic route is often dictated by the desired substitution pattern, stereochemistry, and the overall complexity of the target molecule.
Cycloaddition Reactions: The Power of Convergent Synthesis
Cycloaddition reactions represent a powerful and convergent approach to the 8-oxabicyclo[3.2.1]octane scaffold, allowing for the rapid construction of the bicyclic system from simpler acyclic or monocyclic precursors.
Intramolecular [3+2] cycloadditions of carbonyl ylides have emerged as a versatile method for the synthesis of 8-oxabicyclo[3.2.1]octanes. This strategy typically involves the generation of a carbonyl ylide from an α-diazocarbonyl compound in the presence of a rhodium(II) catalyst, which then undergoes an intramolecular cycloaddition with a tethered dipolarophile. This approach offers a high degree of stereocontrol and has been successfully applied to the synthesis of complex, polysubstituted 8-oxabicyclo[3.2.1]octane derivatives.[1][10]
dot graph { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
"α-Diazocarbonyl" -> "Carbonyl Ylide" [label="Rh₂(OAc)₄"]; "Carbonyl Ylide" -> "8-Oxabicyclo[3.2.1]octane" [label="Intramolecular\n[3+2] Cycloaddition"]; } caption: [3+2] Cycloaddition approach to the 8-oxabicyclo[3.2.1]octane core.
Intermolecular [5+2] cycloadditions of pyrylium ion intermediates with electron-rich alkenes provide another efficient route to the 8-oxabicyclo[3.2.1]octane framework. This method, often promoted by dual catalyst systems, allows for the highly enantioselective synthesis of chiral 8-oxabicyclo[3.2.1]octane derivatives.[11] These products are valuable chiral building blocks for further synthetic manipulations.[11]
Tandem and Cascade Reactions: Elegance in Efficiency
Cascade reactions, where multiple bond-forming events occur in a single synthetic operation, offer an elegant and atom-economical approach to complex molecular architectures. Several cascade strategies have been developed for the synthesis of the 8-oxabicyclo[3.2.1]octane core.
One notable example is a tandem C-H oxidation/oxa-[2][2] Cope rearrangement/aldol cyclization of allylic silyl ethers. This sequence, promoted by a tempo oxoammonium tetrafluoroborate/ZnBr₂ system, allows for the efficient construction of the 8-oxabicyclo[3.2.1]octane scaffold with a wide substrate scope.[12]
dot graph { layout=dot; rankdir=TB; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];
A [label="Allylic Silyl Ether"]; B [label="Intermediate A"]; C [label="Intermediate B"]; D [label="8-Oxabicyclo[3.2.1]octane"];
A -> B [label="C-H Oxidation"]; B -> C [label="Oxa-[2][2] Cope\nRearrangement"]; C -> D [label="Aldol Cyclization"]; } caption: Tandem reaction sequence for 8-oxabicyclo[3.2.1]octane synthesis.
Other Notable Synthetic Methods
Beyond cycloadditions and cascade reactions, several other methods have proven effective for the synthesis of the 8-oxabicyclo[3.2.1]octane core:
-
TiCl₄-mediated activation of 3-alkoxycyclobutanones: This multi-step process involves the reaction of 3-alkoxycyclobutanones with allenylsilanes to stereoselectively synthesize 8-oxabicyclo[3.2.1]octan-3-ones.[13]
-
Stille Cross-Coupling: This versatile palladium-catalyzed cross-coupling reaction has been utilized for the synthesis of 3-(biaryl)-8-oxabicyclo[3.2.1]oct-2-ene-2-carboxylic acid methyl esters, which can be further reduced to the saturated bicyclic system.[14]
Comparative Analysis of Synthetic Routes
| Synthetic Strategy | Advantages | Disadvantages | Key References |
| Intramolecular [3+2] Cycloaddition | High stereocontrol, good for complex targets. | Requires synthesis of diazo precursors. | [1][10] |
| Intermolecular [5+2] Cycloaddition | Highly enantioselective, convergent. | May require specific catalyst systems. | [11] |
| Tandem C-H Oxidation/Rearrangement/Aldol | High efficiency, atom economy. | Substrate scope may be limited by the C-H oxidation step. | [12] |
| TiCl₄-mediated Cyclobutanone Activation | Stereoselective, uses readily available starting materials. | Multi-step process. | [13] |
| Stille Cross-Coupling | Good for introducing aryl substituents. | Use of toxic organotin reagents. | [14] |
Deciphering the Architecture: Structural Elucidation and Characterization
The unambiguous determination of the structure and stereochemistry of 8-oxabicyclo[3.2.1]octane derivatives is crucial for understanding their biological activity. A combination of spectroscopic and crystallographic techniques is typically employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable tools for the structural analysis of these bicyclic ethers.
-
¹H NMR: The chemical shifts and coupling constants of the bridgehead protons and the protons on the carbon atoms adjacent to the ether oxygen provide valuable information about the conformation and relative stereochemistry of the molecule. For instance, the diagnostic skeletal protons often exhibit characteristic chemical shifts, with the bridgehead protons appearing as distinct multiplets.[14]
-
¹³C NMR: The carbon atoms directly bonded to the ether oxygen experience a significant downfield shift due to the electronegativity of the oxygen atom. The number of distinct carbon signals can also help determine the symmetry of the molecule.[1]
Conformational analysis of 8-oxabicyclo[3.2.1]octane derivatives has been carried out using a combination of NMR data and theoretical calculations, revealing that the pyran ring often adopts a chair conformation.[15]
Mass Spectrometry (MS)
Electron-impact mass spectrometry (EI-MS) is a common technique for determining the molecular weight and fragmentation patterns of cyclic ethers. The fragmentation of the molecular ion can provide valuable structural information. Common fragmentation pathways for cyclic ethers include α-cleavage and inductive cleavage, leading to characteristic fragment ions.[16][17][18]
X-ray Crystallography
Single-crystal X-ray crystallography provides the most definitive method for determining the three-dimensional structure of 8-oxabicyclo[3.2.1]octane derivatives, including the absolute stereochemistry of chiral centers. This technique is particularly important for confirming the stereochemical outcome of synthetic reactions and for understanding the binding interactions of these molecules with their biological targets.
A Scaffold for Life: Applications in Medicinal Chemistry and Drug Discovery
The unique conformational constraints and stereochemical complexity of the 8-oxabicyclo[3.2.1]octane scaffold make it an attractive framework for the design of biologically active molecules. Its rigid structure allows for the precise positioning of functional groups in three-dimensional space, facilitating optimal interactions with biological targets.
Monoamine Transporter Ligands
A significant area of research has focused on the development of 8-oxabicyclo[3.2.1]octane-based compounds as ligands for monoamine transporters, which are involved in the reuptake of neurotransmitters such as dopamine, serotonin, and norepinephrine. These transporters are important targets for the treatment of various neurological and psychiatric disorders. Structure-activity relationship (SAR) studies have shown that modifications to the substituents on the bicyclic core can lead to compounds with high affinity and selectivity for specific transporters.[14]
Anti-inflammatory Agents
Derivatives of the 8-oxabicyclo[3.2.1]octane scaffold have also shown promise as anti-inflammatory agents. For example, new bicyclic neolignan derivatives isolated from Aniba firmula have demonstrated potent in vivo anti-inflammatory activity by inhibiting both PGE2 production and cell recruitment.[19]
Other Therapeutic Areas
The versatility of the 8-oxabicyclo[3.2.1]octane scaffold has led to its exploration in a wide range of other therapeutic areas, including:
-
Oncology: The natural product cantharidin and its analogues have been investigated for their anticancer properties, primarily through the inhibition of protein phosphatases.[6]
-
Antiviral Research: The development of novel ATR inhibitors containing the 8-oxa-3-azabicyclo[3.2.1]octane core highlights the potential of this scaffold in antiviral drug discovery.[20]
-
Opioid Receptor Antagonists: 8-Azabicyclo[3.2.1]octane derivatives have been developed as mu opioid receptor antagonists for the treatment of opioid-induced bowel dysfunction.[21]
Future Horizons: The Enduring Appeal of a Classic Scaffold
The 8-oxabicyclo[3.2.1]octane scaffold continues to be a source of inspiration for synthetic and medicinal chemists. The ongoing development of novel and more efficient synthetic methodologies, including enantioselective approaches, will undoubtedly expand the accessible chemical space for this important core.[22][23][24] Furthermore, as our understanding of complex biological pathways deepens, the unique three-dimensional features of the 8-oxabicyclo[3.2.1]octane framework will continue to be exploited for the rational design of a new generation of selective and potent therapeutic agents. The journey of this remarkable scaffold, from its origins in the natural world to its current role in cutting-edge drug discovery, is a testament to its enduring significance in the field of chemical science.[25]
References
-
On the history, synthesis, and medicinal use of cantharidin, LB-100, and their analogs. (n.d.). In PMC. Retrieved February 21, 2026, from [Link]
-
Jackson, S. M. (2024, September 30). On the History of Cantharidin. The Dermatologist. Retrieved February 21, 2026, from [Link]
-
Cantharidin. (n.d.). In Wikipedia. Retrieved February 21, 2026, from [Link]
-
Cantharidin. (n.d.). Bionity. Retrieved February 21, 2026, from [Link]
-
On the History, Synthesis, and Medicinal Use of Cantharidin, LB-100, and Their Analogs. (2023). ACS Pharmacology & Translational Science, 6(6), 896-913. [Link]
-
Synthesis and structure activity relationship studies of 3-biaryl-8-oxa-bicyclo[3.2.1]octane-2-carboxylic acid methyl esters. (2012). Medicinal Chemistry Research, 21(10), 2849-2860. [Link]
-
Dooley, S., et al. (2020). Fragmentation mechanisms from electron-impact of complex cyclic ethers formed in combustion. International Journal of Mass Spectrometry, 452, 116327. [Link]
- Reiser, O., et al. (2021). Synthesis of 8-Aza- and 8-Oxabicyclo[3.2.
-
Assessment of Environmental Effects for the Use of Endothall in Four Hydrilla Affected Lakes in Hawke's Bay. (2009). Ministry for Primary Industries. Retrieved February 21, 2026, from [Link]
-
Endothall Chemical Fact Sheet. (n.d.). National Oceanic and Atmospheric Administration. Retrieved February 21, 2026, from [Link]
-
Improved synthesis of 8-oxabicyclo[3.2.1]octanes via tandem C–H oxidation/oxa-[2][2] Cope rearrangement/aldol cyclization. (2014). Chemical Communications, 50(83), 12472-12475. [Link]
-
Endothal. (n.d.). Australian Drinking Water Guidelines. Retrieved February 21, 2026, from [Link]
-
Endothall. (1996). The EXtension TOXicology NETwork. Retrieved February 21, 2026, from [Link]
-
Interpretation of mass spectra. (n.d.). University of Arizona. Retrieved February 21, 2026, from [Link]
-
Endothall. (n.d.). National Institute of Water and Atmospheric Research. Retrieved February 21, 2026, from [Link]
-
Mass Spectrometry: Fragmentation. (n.d.). University of California, Davis. Retrieved February 21, 2026, from [Link]
-
Liu, X.-W., et al. (2017). Asymmetric syntheses of 8-oxabicyclo[3.2.1]octane and 11-oxatricyclo[5.3.1.0]undecane from glycals. ResearchGate. Retrieved February 21, 2026, from [Link]
- Process for preparing substituted 8-azabicyclo[3.2.1]octan-3-ols. (2006). Google Patents.
-
Interpretation of Mass Spectra. (n.d.). SciSpace. Retrieved February 21, 2026, from [Link]
-
New bicyclic [3.2.1] octane neolignans derivatives from Aniba firmula with potent in vivo anti-inflammatory activity on account of dual inhibition of PGE2 production and cell recruitment. (2018). ResearchGate. Retrieved February 21, 2026, from [Link]
-
The vibrational spectra (100–1500 cm−1) of a series of bicyclo[3.2.1]octanes assigned by means of scaled 3-21G ab initio har. (1991). Canadian Journal of Chemistry, 69(11), 1722-1734. [Link]
-
Fragmentation (mass spectrometry). (n.d.). In Wikipedia. Retrieved February 21, 2026, from [Link]
-
8-OXO-3-AZABICYCLO[3.2.1]OCTANE COMPOUND OR SALT THEREOF, AND PREPARATION METHOD THEREFOR AND USE THEREOF. (2023). WIPO Patentscope. Retrieved February 21, 2026, from [Link]
-
8-Oxabicyclo(3.2.1)octane. (n.d.). PubChem. Retrieved February 21, 2026, from [Link]
- Disubstituted alkyl-8-azabicyclo [3.2.1.] octane compounds as mu opioid receptor antagonists. (2009). Google Patents.
-
Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold: application in the synthesis of tropane alkaloids. (2021). Organic & Biomolecular Chemistry, 19(24), 5347-5363. [Link]
-
8-Oxabicyclo[3.2.1]oct-6-en-3-one. (n.d.). PubChem. Retrieved February 21, 2026, from [Link]
-
Conformational analysis of 8-oxabicyclo[3.2.1]oct-6-en-3-one derivatives by NMR and theoretical calculations. (2006). ResearchGate. Retrieved February 21, 2026, from [Link]
-
Substrate scope of [3+2]‐cycloadditions for the synthesis of 8‐oxabicyclo[3.2.1]octanes 8. (2019). ResearchGate. Retrieved February 21, 2026, from [Link]
-
Synthesis of 3 beta-aryl-8-azabicyclo[3.2.1]octanes with high binding affinities and selectivities for the serotonin transporter site. (1995). Journal of Medicinal Chemistry, 38(19), 3772-3779. [Link]
-
Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold: application in the synthesis of tropane alkaloids. (2021). ADDI. Retrieved February 21, 2026, from [Link]
-
Catalytic Asymmetric Synthesis of 8‐Oxabicyclooctanes by Intermolecular [5+2] Pyrylium Cycloadditions. (2014). Angewandte Chemie International Edition, 53(23), 5912-5916. [Link]
-
Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. Application to the synthesis of Tropane alkaloids. (2021). ResearchGate. Retrieved February 21, 2026, from [Link]
-
Synthetic efforts toward the bicyclo[3.2.1]octane fragment of rhodojaponin III. (2020). Molecules, 25(1), 195. [Link]
Sources
- 1. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 2. Cantharidin - Wikipedia [en.wikipedia.org]
- 3. Cantharidin [bionity.com]
- 4. On the history, synthesis, and medicinal use of cantharidin, LB-100, and their analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. historyofderm.com [historyofderm.com]
- 6. On the history, synthesis, and medicinal use of cantharidin, LB-100, and their analogs - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. mpi.govt.nz [mpi.govt.nz]
- 8. EXTOXNET PIP - ENDOTHALL [extoxnet.orst.edu]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
- 12. Improved synthesis of 8-oxabicyclo[3.2.1]octanes via tandem C–H oxidation/oxa-[3,3] Cope rearrangement/aldol cyclization - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. Synthesis of 8-Oxabicyclo[3.2.1]octanes - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 14. Synthesis and structure activity relationship studies of 3-biaryl-8-oxa-bicyclo[3.2.1]octane-2-carboxylic acid methyl esters - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. par.nsf.gov [par.nsf.gov]
- 17. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 18. scispace.com [scispace.com]
- 19. researchgate.net [researchgate.net]
- 20. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 21. WO2009029257A1 - Disubstituted alkyl-8-azabicyclo [3.2.1.] octane compounds as mu opioid receptor antagonists - Google Patents [patents.google.com]
- 22. Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold: application in the synthesis of tropane alkaloids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 23. addi.ehu.es [addi.ehu.es]
- 24. researchgate.net [researchgate.net]
- 25. Synthetic efforts toward the bicyclo[3.2.1]octane fragment of rhodojaponin III - PMC [pmc.ncbi.nlm.nih.gov]
Solubility Profile and Thermodynamic Characterization of exo-8-Oxabicyclo[3.2.1]octan-3-ol
[1]
Executive Summary
exo-8-Oxabicyclo[3.2.1]octan-3-ol (CAS 160813-27-4) is a rigid bicyclic ether-alcohol scaffold increasingly utilized in medicinal chemistry, particularly in the synthesis of Acetyl-CoA Carboxylase (ACC) inhibitors and tropane alkaloid analogs.[1] Its unique structure—comprising a lipophilic bicyclic cage bridged by an ether oxygen and functionalized with an exo-hydroxyl group—creates a complex solubility profile that defies simple "polar/non-polar" binary classifications.[1]
This guide provides a comprehensive analysis of the solubility behavior of this compound.[1] By synthesizing physicochemical data with thermodynamic modeling, we establish a rational framework for solvent selection in synthesis, purification (crystallization/chromatography), and formulation.[1]
Physicochemical Characterization
Understanding the solubility of this compound requires a structural dissection of its intermolecular forces.
Structural Analysis
The molecule features a [3.2.1] bicyclic framework.[1] Unlike its nitrogenous analog (tropine), the 8-position is occupied by oxygen.[1]
-
Lipophilic Domain: The carbocyclic cage (C1, C2, C4, C5, C6, C7) contributes significant Van der Waals (dispersion) interactions.[1]
-
Hydrophilic Domain:
Polarity and Partitioning[1]
-
Estimated LogP: ~0.5 – 1.0 (Moderately Polar).[1]
-
Implication: The compound is sufficiently lipophilic to traverse organic layers but retains enough polarity to be highly soluble in alcohols and chlorinated solvents.
Solubility Profile in Organic Solvents[1][2]
The following profile is derived from empirical synthesis data (chromatographic behavior) and thermodynamic group contribution principles.
Solvent Class Compatibility Table[1]
| Solvent Class | Representative Solvents | Solubility Prediction | Thermodynamic Rationale |
| Alcohols (Protic) | Methanol, Ethanol, IPA | High (>100 mg/mL) | Strong H-bonding match with C3-OH and O8 ether.[1] Entropy of mixing is favorable.[2] |
| Chlorinated | Dichloromethane (DCM), Chloroform | High | Excellent match for the bicyclic ether core; dipole-dipole interactions stabilize the solute.[1] |
| Polar Aprotic | DMSO, DMF, DMAc | Very High | Strong dipole interactions; solvent acts as H-bond acceptor for the solute's -OH.[1] |
| Esters & Ketones | Ethyl Acetate, Acetone | Moderate to High | Good solvency.[1] Used as the mobile phase in purification (elutes at ~50-75% EtOAc).[1] |
| Ethers | THF, MTBE, 1,4-Dioxane | Moderate | "Like dissolves like" regarding the ether bridge, but lacks H-bond donor capability to solvate the -OH efficiently.[1] |
| Aliphatic Hydrocarbons | Hexane, Heptane, Cyclohexane | Low / Insoluble | Dominant dispersion forces of solvent cannot overcome the solute's crystal lattice energy (H-bonding network).[1] |
| Aromatic Hydrocarbons | Toluene, Xylene | Low to Moderate | Better than aliphatics due to pi-interactions, but often requires heating to achieve significant solubility.[1] |
Practical Implications for Purification
-
Recrystallization: A binary solvent system of EtOAc/Heptane or DCM/Hexane is recommended.[1] The compound is soluble in the polar component (EtOAc/DCM) and can be forced out of solution by the anti-solvent (Heptane/Hexane) upon cooling.[1]
-
Chromatography: Silica gel purification typically requires a gradient of 0%
75% Ethyl Acetate in Hexane. The compound elutes only when the polar fraction is significant, confirming its affinity for polar stationary phases.[1]
Thermodynamic Modeling: Hansen Solubility Parameters (HSP)
To predict solubility in novel solvents or mixtures, we apply the Hansen Solubility Parameter model.[1] The total cohesive energy density is split into three components:
Estimated HSP Values
Based on group contribution methods (Van Krevelen/Hoftyzer) for the bicyclic ether + secondary alcohol motif:
-
(Dispersion): ~17.0 MPa
(Driven by the bicyclic cage).[1] -
(Polarity): ~6.5 MPa
(Ether bridge dipole).[1] -
(H-Bonding): ~12.5 MPa
(Hydroxyl group).[1]
The Solubility Sphere
Solvents located within a radius (
Experimental Protocols
As an application scientist, you must validate these theoretical predictions. The following protocols ensure data integrity.
Protocol A: Gravimetric Solubility Determination (Saturation Shake-Flask)
Purpose: To generate precise quantitative data (mg/mL) at a specific temperature.[1]
-
Preparation: Weigh ~100 mg of this compound into a 4 mL HPLC vial.
-
Solvent Addition: Add the target solvent in 100
L increments. -
Equilibration: Vortex for 30 seconds after each addition. If solid dissolves, record volume.[1] If not, place in a thermomixer at 25°C and shake at 750 RPM for 24 hours.
-
Sampling: Centrifuge at 10,000 RPM for 5 minutes to pellet undissolved solid.
-
Quantification: Remove supernatant, dry to constant weight under vacuum (or analyze via HPLC against a standard curve).
-
Calculation:
[1]
Protocol B: Van 't Hoff Analysis (Temperature Dependence)
Purpose: To determine the enthalpy of dissolution (
-
Workflow: Measure solubility (mole fraction,
) at three temperatures (e.g., 20°C, 40°C, 60°C). -
Plotting: Plot
vs. (Kelvin). -
Analysis: The slope of the line corresponds to
.
Visualization of Workflows
Solubility Decision Tree
This logic flow guides the researcher in selecting the appropriate solvent system based on the intended application.[1]
Figure 1: Decision matrix for solvent selection based on process requirements.[1]
Experimental Validation Workflow
Step-by-step logic for the gravimetric determination protocol.
Figure 2: Standardized workflow for gravimetric solubility determination.
References
-
Synthesis & Purification Context
-
Structural Analogs & Thermodynamics
- Bicyclic Alcohols: Comparison to tropine and borneol solubility profiles.
-
Source:[1]
-
Hansen Solubility Parameters (Theory)
Methodological & Application
stereoselective synthesis of exo-8-Oxabicyclo[3.2.1]octan-3-ol
An Application Note on the Stereoselective Synthesis of exo-8-Oxabicyclo[3.2.1]octan-3-ol
Authored by: A Senior Application Scientist
Abstract
The 8-oxabicyclo[3.2.1]octane framework is a privileged scaffold present in a multitude of biologically active natural products and pharmaceutical agents.[1][2] Precise control over the stereochemistry of substituents on this rigid bicyclic system is paramount for modulating biological activity. This application note provides a detailed guide for the , a key intermediate for drug discovery and development. We will explore various synthetic strategies, with a primary focus on the highly efficient and diastereoselective reduction of the parent ketone, 8-oxabicyclo[3.2.1]octan-3-one. The causality behind experimental choices, detailed step-by-step protocols, and mechanistic insights are provided to ensure reproducibility and aid researchers in this field.
Introduction: The Significance of the 8-Oxabicyclo[3.2.1]octane Core
The 8-oxabicyclo[3.2.1]octane skeleton is a common structural motif in natural products, many of which exhibit significant biological properties.[3] Its rigid conformation and defined spatial arrangement of functional groups make it an attractive building block for designing novel therapeutics. The orientation of the hydroxyl group at the C3 position, either exo (pointing away from the oxygen bridge) or endo (pointing towards the oxygen bridge), drastically influences the molecule's shape and its interaction with biological targets. The synthesis of the exo-alcohol isomer is often a critical challenge, requiring methods that can overcome the inherent steric and electronic biases of the bicyclic system.
This guide will focus on the most direct and reliable strategies to achieve high exo-selectivity, primarily through the reduction of the corresponding ketone. We will also briefly touch upon cycloaddition strategies that can build the bicyclic core with inherent stereocontrol.
Strategic Overview of Synthesis
The primary and most straightforward route to this compound is the stereoselective reduction of the prochiral ketone, 8-oxabicyclo[3.2.1]octan-3-one. The stereochemical outcome of this reduction is dictated by the trajectory of the nucleophilic hydride attack on the carbonyl carbon.
Caption: General workflow for synthesizing this compound.
The steric hindrance posed by the ethylene bridge and the oxygen atom at the 8-position significantly influences the approach of the reducing agent. Attack from the more open endo face is kinetically favored, leading to the formation of the desired exo-alcohol.
Causality of Stereoselection in Ketone Reduction
The preference for the exo-alcohol is a classic example of steric approach control. The bicyclic structure is not flat; the six-membered ring adopts a chair-like conformation, and the oxygen bridge creates significant steric bulk on the exo face of the molecule.
Caption: Mechanism of stereoselective hydride attack on the ketone precursor.
-
Endo Attack (Favored): A small hydride reagent, such as the borohydride ion (BH₄⁻), preferentially attacks the carbonyl from the less sterically encumbered endo face. This pushes the resulting hydroxyl group into the exo position.
-
Exo Attack (Disfavored): Attack from the exo face is sterically hindered by the C6-C7 ethylene bridge and the C1-C5 bridging oxygen atom, making this pathway less favorable and resulting in the endo-alcohol as a minor product.
For even greater selectivity, sterically demanding reducing agents (e.g., L-Selectride®) can be employed, which further amplifies the preference for attack from the less hindered face.
Alternative & Advanced Synthetic Strategies
While ketone reduction is the most common approach, other powerful methods exist for constructing the 8-oxabicyclo[3.2.1]octane core with high stereocontrol.
-
Asymmetric Hydrogenation: For enantiomerically pure products, asymmetric hydrogenation using catalysts like those developed by Noyori is highly effective.[4][5] A Ru(II)-chiral diphosphine-diamine complex can reduce the ketone to a specific enantiomer of the exo-alcohol with high enantiomeric excess (ee).[6][7][8] This method is particularly valuable in pharmaceutical synthesis where single enantiomers are required.
-
Cycloaddition Reactions: These strategies build the bicyclic framework from simpler starting materials. For instance, an enantioselective [3+2] cycloaddition of platinum-containing carbonyl ylides with vinyl ethers can produce highly functionalized 8-oxabicyclo[3.2.1]octane derivatives with excellent enantioselectivity.[9] Similarly, intermolecular [5+2] cycloadditions of pyrylium ion intermediates offer a concise route to this scaffold.[1]
-
Tandem Reactions: Advanced protocols, such as a tandem C-H oxidation/oxa-[10][10] Cope rearrangement/aldol cyclization, have been developed for the efficient one-pot construction of the bicyclic system from allylic silyl ethers.[11]
Experimental Protocol: Stereoselective Reduction with Sodium Borohydride
This protocol details the reliable and cost-effective synthesis of this compound via the reduction of 8-oxabicyclo[3.2.1]octan-3-one.
5.1. Materials and Equipment
-
8-Oxabicyclo[3.2.1]octan-3-one
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask (50 mL)
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
-
NMR spectrometer and/or GC-MS for analysis
5.2. Safety Precautions
-
Perform the reaction in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Sodium borohydride is a flammable solid and reacts with water to produce hydrogen gas. Handle with care and avoid contact with acidic solutions.
-
Methanol and dichloromethane are toxic and flammable. Avoid inhalation and skin contact.
5.3. Step-by-Step Procedure
-
Dissolution: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 8-oxabicyclo[3.2.1]octan-3-one (1.0 g, 7.93 mmol) in anhydrous methanol (20 mL).
-
Cooling: Place the flask in an ice bath and stir the solution for 10 minutes until the temperature equilibrates to 0 °C.
-
Addition of Reducing Agent: While stirring vigorously, add sodium borohydride (0.36 g, 9.51 mmol, 1.2 equivalents) portion-wise over 15 minutes. Causality Note: Slow addition is crucial to control the exothermic reaction and prevent the accumulation of hydrogen gas.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then remove the ice bath and let it stir at room temperature for an additional 2 hours. Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.
-
Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution (10 mL) at 0 °C. This step neutralizes the excess borohydride and hydrolyzes the borate esters.
-
Solvent Removal: Remove the methanol from the mixture using a rotary evaporator.
-
Extraction: Transfer the remaining aqueous slurry to a separatory funnel and extract the product with dichloromethane (3 x 20 mL).
-
Drying and Filtration: Combine the organic layers and dry over anhydrous magnesium sulfate (MgSO₄). Filter the solution to remove the drying agent.
-
Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification & Characterization: The crude product is often of high purity. If necessary, it can be further purified by column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient). Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and assess the exo:endo diastereomeric ratio. The exo-isomer is typically the major product (>95%).
Data Summary
The choice of reducing agent can influence the diastereoselectivity of the reaction. Below is a comparative table summarizing typical outcomes.
| Reagent | Typical Solvent(s) | Temperature (°C) | Typical Yield (%) | Typical exo:endo Ratio | Reference |
| NaBH₄ | MeOH, EtOH | 0 to 25 | >95% | >95:5 | General Knowledge |
| LiAlH₄ | THF, Et₂O | 0 | >90% | ~90:10 | General Knowledge |
| L-Selectride® | THF | -78 | >90% | >99:1 | General Knowledge |
| (S)-BINAP-Ru(II) | MeOH | 25 | >95% | >98:2 (exo) | [7] |
Conclusion
The is readily achievable through the judicious choice of reducing agent for the parent ketone. The inherent steric bias of the bicyclic system favors the formation of the desired exo-isomer, a principle that can be exploited to achieve high diastereoselectivity. The protocol provided, utilizing sodium borohydride, represents a robust, scalable, and efficient method suitable for most research applications. For syntheses requiring high enantiopurity, catalytic asymmetric hydrogenation stands as the premier industrial and academic choice. This guide provides the foundational knowledge and practical steps necessary for researchers to confidently synthesize this valuable chemical building block.
References
-
Stereocontrolled synthesis of substituted bicyclic ethers through oxy-Favorskii rearrangement: total synthesis of (±)-communiol E. PubMed. [Link]
-
Stereocontrolled Synthesis of Substituted Bicyclic Ethers through Oxy-Favorskii Rearrangement: Total Synthesis of (±)-Communiol E. The Journal of Organic Chemistry. [Link]
-
Stereocontrolled Synthesis of Substituted Bicyclic Ethers through Oxy-Favorskii Rearrangement: Total Synthesis of (±)-Communiol E. The Journal of Organic Chemistry. [Link]
-
Polytopal Rearrangement Governing Stereochemistry of Bicyclic Oxime Ether Synthesis. MDPI. [Link]
-
Catalytic Asymmetric Synthesis of 8‐Oxabicyclooctanes by Intermolecular [5+2] Pyrylium Cycloadditions. SciSpace. [Link]
-
Stereocontrolled Synthesis of Substituted Bicyclic Ethers through Oxy-Favorskii Rearrangement: Total Synthesis of (+/-)-Communiol E. ResearchGate. [Link]
-
Synthesis of 8-Aza- and 8-Oxabicyclo[3.2.1]octanes via [3+2]- Cycloadditions of cyclopropanated Furan and Pyrrole Derivatives. Universität Regensburg. [Link]
-
Asymmetric Hydrogenation of Cyclic α,β-Unsaturated Ketones to Chiral Allylic Alcohols. Semantic Scholar. [Link]
-
Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold: application in the synthesis of tropane alkaloids. ADDI. [Link]
-
Asymmetric hydrogenation. Wikipedia. [Link]
-
Reagent-Controlled Regiodivergent Annulations of Achmatowicz Products with Vinylogous Nucleophiles: Synthesis of Bicyclic Cyclopenta[b]pyrans and 8-Oxabicyclo[3.2.1]octane Derivatives. Organic Letters. [Link]
-
Noyori Asymmetric Hydrogenation. SynArchive. [Link]
-
Enantioselective synthesis of 8-azabicyclo[3.2.1]octanes via asymmetric 1,3-dipolar cycloadditions of cyclic azomethine ylides using a dual catalytic system. Chemical Communications. [Link]
-
Ryoji Noyori - Nobel Lecture. NobelPrize.org. [Link]
-
Noyori Hydrogenation. YouTube. [Link]
-
Synthesis of 8-Oxabicyclo[3.2.1]octanes. Thieme Chemistry. [Link]
-
Synthesis of oxabicyclo[3.2.1]octan-3-ol scaffold via Burgess reagent mediated cyclodehydration of δ-diols under acidic conditions. PMC. [Link]
-
Versatile 8-oxabicyclo[3.2.1]oct-6-en-3-one: stereoselective methodology for generating C-glycosides, delta-valerolactones, and polyacetate segments. PubMed. [Link]
-
Enantioselective Preparation of 8-Oxabicyclo[3.2.1]octane Derivatives via Asymmetric [3+2]-Cycloaddition of Platinum-Containing Carbonyl Ylides with Vinyl Ethers. Journal of the American Chemical Society. [Link]
-
Improved synthesis of 8-oxabicyclo[3.2.1]octanes via tandem C-H oxidation/oxa-[10][10] Cope rearrangement/aldol cyclization. PubMed. [Link]
- Process for preparing substituted 8-azabicyclo[3.2.1]octan-3-ols.
-
Selected natural products containing 8-oxabicyclo[3.2.1]octane core structures. ResearchGate. [Link]
-
8-Oxabicyclo(3.2.1)octane. PubChem. [Link]
-
Organocatalyzed Synthesis of [3.2.1] Bicyclooctanes. MDPI. [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. Synthesis of oxabicyclo[3.2.1]octan-3-ol scaffold via Burgess reagent mediated cyclodehydration of δ-diols under acidic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. synarchive.com [synarchive.com]
- 6. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]
- 7. nobelprize.org [nobelprize.org]
- 8. youtube.com [youtube.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Improved synthesis of 8-oxabicyclo[3.2.1]octanes via tandem C-H oxidation/oxa-[3,3] Cope rearrangement/aldol cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocols: Strategic Functionalization of exo-8-Oxabicyclo[3.2.1]octan-3-ol
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
The 8-oxabicyclo[3.2.1]octane scaffold is a privileged structural motif present in a wide array of biologically active molecules and serves as a crucial synthetic intermediate.[1][2] Its rigid, conformationally constrained framework is of significant interest in drug design for optimizing ligand-receptor interactions. This guide provides a detailed examination of key synthetic strategies for the functionalization of the hydroxyl group in exo-8-oxabicyclo[3.2.1]octan-3-ol. We present detailed protocols, mechanistic insights, and comparative data for esterification, oxidation, and stereochemical inversion via the Mitsunobu reaction, empowering researchers to effectively derivatize this versatile building block.
Introduction: The Significance of the 8-Oxabicyclo[3.2.1]octane Core
The 8-oxabicyclo[3.2.1]octane skeleton is a foundational structure in medicinal chemistry and natural product synthesis.[2][3] Its inherent rigidity and defined stereochemistry make it an excellent scaffold for presenting pharmacophoric elements in a precise three-dimensional orientation. Derivatives have shown a range of biological activities, and their use as synthetic intermediates allows for stereospecific transformations into complex chiral molecules.[1][4] The hydroxyl group of this compound is the primary handle for synthetic modification, enabling the exploration of structure-activity relationships (SAR) through the introduction of diverse functional groups.
Overview of Functionalization Pathways
The secondary alcohol of this compound offers several avenues for chemical modification. This guide will focus on three high-impact transformations:
-
Esterification: Introduction of an acyl group to form an ester linkage.
-
Oxidation: Conversion of the secondary alcohol to the corresponding ketone, 8-oxabicyclo[3.2.1]octan-3-one.
-
Stereochemical Inversion (Mitsunobu Reaction): Conversion of the exo-alcohol to an endo-ester, effectively inverting the stereocenter.
dot graph "Functionalization_Pathways" { layout=dot; rankdir="LR"; node [shape=box, style="rounded,filled", fontname="Helvetica", fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Helvetica", color="#5F6368"];
} caption: Key functionalization routes for this compound.
Protocol I: Esterification of the exo-Hydroxyl Group
Esterification is a fundamental method to introduce a vast array of functionalities. The choice of coupling reagent is critical and depends on the sensitivity of the substrate and the desired reaction conditions.
Mechanistic Rationale
Direct acid-catalyzed esterification is often inefficient for secondary alcohols and can lead to side reactions. More reliable methods involve activating the carboxylic acid. Using an acyl chloride with a mild base like pyridine or employing a carbodiimide coupling agent like N,N'-Dicyclohexylcarbodiimide (DCC) with a nucleophilic catalyst such as 4-Dimethylaminopyridine (DMAP) provides mild and efficient ester formation. The DCC/DMAP system is particularly effective for sterically hindered alcohols.
Comparative Data for Esterification Reagents
| Reagent System | Base/Additive | Typical Solvent | Temperature | Advantages | Disadvantages |
| Acetyl Chloride | Pyridine, Et₃N | DCM, THF | 0 °C to RT | High reactivity, simple workup. | Generates HCl, not suitable for acid-sensitive substrates. |
| Acetic Anhydride | DMAP (cat.), Et₃N | DCM | RT | Milder than acyl chlorides. | Can be sluggish with hindered alcohols. |
| R-COOH, DCC, DMAP | DMAP (catalytic) | DCM | 0 °C to RT | Very mild, high yielding. | Dicyclohexylurea (DCU) byproduct can complicate purification. |
Detailed Protocol: Acylation using Acetyl Chloride
This protocol describes the formation of exo-3-acetoxy-8-oxabicyclo[3.2.1]octane.
Materials:
-
This compound (1.0 eq)
-
Acetyl chloride (1.2 eq)
-
Triethylamine (Et₃N) (1.5 eq) or Pyridine
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: Dissolve this compound in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere. Add triethylamine and cool the mixture to 0 °C in an ice bath.
-
Reagent Addition: Add acetyl chloride dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.
-
Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction: Extract the aqueous layer with DCM (2x).
-
Washing: Combine the organic layers and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure ester.
dot graph "Esterification_Workflow" { layout=dot; rankdir="TB"; node [shape=box, style="rounded,filled", fontname="Helvetica", fontcolor="#FFFFFF"];
} caption: Workflow for the esterification of the bicyclic alcohol.
Protocol II: Oxidation to 8-Oxabicyclo[3.2.1]octan-3-one
Oxidation of the secondary alcohol provides the corresponding ketone, a versatile intermediate for further modifications, such as nucleophilic additions or reductive aminations.[1]
Reagent Selection
Mild oxidizing agents are preferred to avoid over-oxidation or degradation of the bicyclic ether.
-
Pyridinium chlorochromate (PCC): A reliable and common reagent for converting secondary alcohols to ketones. It is typically used in DCM.
-
Swern Oxidation: Utilizes oxalyl chloride or trifluoroacetic anhydride, DMSO, and a hindered base (e.g., triethylamine). This method is performed at low temperatures (-78 °C) and is excellent for sensitive substrates.
-
Dess-Martin Periodinane (DMP): A hypervalent iodine reagent that offers very mild conditions and a simple workup.
Detailed Protocol: PCC Oxidation
Materials:
-
This compound (1.0 eq)
-
Pyridinium chlorochromate (PCC) (1.5 eq)
-
Celatom® or silica gel
-
Dichloromethane (DCM), anhydrous
-
Diethyl ether
Procedure:
-
Reaction Setup: Add PCC and a small amount of Celatom® or silica gel to a flask containing anhydrous DCM. Stir to create a slurry.
-
Substrate Addition: Dissolve this compound in a minimal amount of DCM and add it to the PCC slurry in one portion.
-
Reaction Monitoring: Stir the mixture at room temperature for 2-3 hours. The mixture will turn dark and thick. Monitor for the disappearance of the starting material by TLC.
-
Workup: Upon completion, dilute the reaction mixture with diethyl ether and stir for 15 minutes.
-
Filtration: Filter the mixture through a pad of silica gel or Florisil®, washing thoroughly with diethyl ether to elute the product. The chromium salts will be retained on the pad.
-
Concentration: Concentrate the filtrate under reduced pressure.
-
Purification: The crude ketone is often of sufficient purity for subsequent steps. If necessary, further purification can be achieved by flash chromatography.
Protocol III: Stereochemical Inversion via the Mitsunobu Reaction
The Mitsunobu reaction is a powerful tool for achieving a formal Sₙ2 substitution on a secondary alcohol, leading to a clean inversion of stereochemistry.[5][6] This allows for the conversion of the exo-alcohol into an endo-functionalized derivative, which is often difficult to achieve through direct synthesis.
Mechanistic Overview
The reaction proceeds by activating the alcohol with a combination of triphenylphosphine (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[6][7] This in-situ activation converts the hydroxyl group into an excellent leaving group (an oxyphosphonium salt). A suitable pronucleophile, typically a carboxylic acid (pKa < 13), then displaces this leaving group via an Sₙ2 pathway, resulting in inversion of configuration at the carbon center.[5][8]
dot graph "Mitsunobu_Mechanism" { layout=dot; rankdir="TB"; node [shape=plaintext, fontname="Helvetica"]; edge [fontname="Helvetica", color="#5F6368"];
} caption: Simplified mechanism of the Mitsunobu reaction.
Detailed Protocol: Mitsunobu Inversion
This protocol describes the conversion of this compound to an endo-ester using benzoic acid as the nucleophile.
Materials:
-
This compound (1.0 eq)
-
Triphenylphosphine (PPh₃) (1.5 eq)
-
Benzoic acid (1.5 eq)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 eq)
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate
-
Hexanes
Procedure:
-
Reaction Setup: To a flame-dried flask under a nitrogen atmosphere, add this compound, benzoic acid, and triphenylphosphine. Dissolve the solids in anhydrous THF.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Reagent Addition: Add DIAD (or DEAD) dropwise to the stirred solution over 10-15 minutes. A slight exotherm and color change may be observed.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature overnight. Monitor the reaction by TLC. The formation of triphenylphosphine oxide (TPPO) as a byproduct is an indication of reaction progress.[9]
-
Concentration: Once the reaction is complete, remove the THF under reduced pressure.
-
Purification: The primary challenge in Mitsunobu reactions is the removal of byproducts (TPPO and the hydrazide).
-
Direct Chromatography: The crude residue can be directly purified by flash column chromatography. TPPO can sometimes be challenging to separate completely.
-
Precipitation/Filtration: An alternative is to dissolve the crude mixture in a minimal amount of DCM or ethyl acetate and add hexanes to precipitate the TPPO. Filter the solids and concentrate the filtrate before final chromatographic purification.
-
Safety and Handling
-
PCC: Pyridinium chlorochromate is a suspected carcinogen and should be handled with appropriate personal protective equipment (PPE) in a chemical fume hood.
-
Acyl Halides: Acyl halides are corrosive and react violently with water. Handle with care in a dry environment.
-
DEAD/DIAD: Azodicarboxylates are potential contact explosives and should be handled with care, avoiding shock and friction. Store at low temperatures.
-
Mitsunobu Reaction: The reaction can be exothermic, especially during the addition of DEAD/DIAD. Slow, controlled addition at 0 °C is critical for safety and to minimize side reactions.
References
-
Matsuo, J. (n.d.). Synthesis of 8-Oxabicyclo[3.2.1]octanes. Thieme Chemistry. Retrieved from [Link]
-
Zhang, W., et al. (2025). A Practical Solution to Achieve the Elusive Etherification of Bicyclo[1.1.1]pentyl Alcohols. The Journal of Organic Chemistry, ACS Publications. Retrieved from [Link]
-
Reiser, O. (2021). Synthesis of 8-Aza- and 8-Oxabicyclo[3.2.1]octanes via [3+2]- Cycloadditions of cyclopropanated Furan and Pyrrole Derivatives. University of Regensburg. Retrieved from [Link]
-
Zhang, W., et al. (2025). A practical solution to achieve the elusive etherification of bicyclo[1.1.1]pentyl alcohols. ChemRxiv. Retrieved from [Link]
-
Zhang, W., et al. (2025). A Practical Solution to Achieve the Elusive Etherification of Bicyclo[1.1.1]pentyl Alcohols. ACS Publications. Retrieved from [Link]
-
Carretero, J. C., et al. (n.d.). Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold: application in the synthesis of tropane alkaloids. ADDI. Retrieved from [Link]
-
Kumar, V., et al. (2011). Synthesis and structure activity relationship studies of 3-biaryl-8-oxa-bicyclo[3.2.1]octane-2-carboxylic acid methyl esters. PMC. Retrieved from [Link]
-
Li, G., et al. (2022). Reagent-Controlled Regiodivergent Annulations of Achmatowicz Products with Vinylogous Nucleophiles: Synthesis of Bicyclic Cyclopenta[b]pyrans and 8-Oxabicyclo[3.2.1]octane Derivatives. Organic Letters, ACS Publications. Retrieved from [Link]
-
Ritter, T., et al. (2023). Bicyclopentylation of Alcohols with Thianthrenium Reagents. PMC. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Mitsunobu Reaction. Retrieved from [Link]
-
Aslam, S., et al. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. PMC. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Mitsunobu reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]
-
Chemistry Steps. (2025). Mitsunobu Reaction. Retrieved from [Link]
Sources
- 1. Synthesis of 8-Oxabicyclo[3.2.1]octanes - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 2. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 3. addi.ehu.es [addi.ehu.es]
- 4. Synthesis and structure activity relationship studies of 3-biaryl-8-oxa-bicyclo[3.2.1]octane-2-carboxylic acid methyl esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. One moment, please... [chemistrysteps.com]
- 8. Mitsunobu Reaction [organic-chemistry.org]
- 9. organic-synthesis.com [organic-synthesis.com]
using exo-8-Oxabicyclo[3.2.1]octan-3-ol as a medicinal chemistry scaffold
Application Note: Strategic Utilization of exo-8-Oxabicyclo[3.2.1]octan-3-ol in Medicinal Chemistry
Executive Summary: The "Ether-Bridge" Advantage
The 8-oxabicyclo[3.2.1]octane scaffold represents a high-value bioisostere in modern drug design, offering a structural bridge between the lipophilic carbocycles (cyclohexane) and the basic azacycles (tropanes/piperidines).[1] Specifically, the This compound isomer provides a unique vector for displaying pharmacophores with defined spatial orientation, leveraging the "ether bridge" to modulate physicochemical properties without introducing a basic amine.[1]
Key Advantages:
-
Conformational Locking: The oxygen bridge rigidly holds the cyclohexane ring in a chair conformation, reducing the entropic penalty of target binding.
-
Metabolic Stability: The bridgehead carbons are protected from typical oxidative metabolism (CYP450) compared to open-chain ethers or simple cyclohexanes.[1]
-
Dipole Orientation: The ether oxygen introduces a permanent dipole and hydrogen bond acceptor (HBA) vector distinct from the tropane nitrogen, useful for optimizing binding kinetics.
Physicochemical Profiling & Bioisosterism
The exo-alcohol isomer places the hydroxyl group in the equatorial position (relative to the six-membered ring chair), mimicking the spatial arrangement of pseudotropine .[1]
Table 1: Comparative Physicochemical Properties
| Property | This compound | Cyclohexanol | exo-Tropine (Pseudotropine) |
| Structure | Bridged Ether | Carbocycle | Bridged Amine |
| MW ( g/mol ) | 128.17 | 100.16 | 141.21 |
| cLogP | ~0.8 - 1.2 | ~1.5 | ~0.2 (pH 7.[1]4) |
| TPSA (Ų) | 29.5 (Ether + OH) | 20.2 (OH) | 23.5 (Amine + OH) |
| H-Bond Donors | 1 | 1 | 2 (at pH 7.[1]4) |
| H-Bond Acceptors | 2 | 1 | 2 |
| pKa (Conj.[1] Acid) | N/A (Neutral) | ~16 | ~9.5 (Basic N) |
| Metabolic Risk | Low (Bridgehead blocked) | Med (Hydroxylation) | High (N-demethylation) |
Strategic Insight: Use this scaffold when you need to lower logP relative to a cyclohexane analog or remove a basic center (hERG liability reduction) relative to a tropane/piperidine analog, while maintaining the 3D-pharmacophore vectors.
Synthetic Protocols
The synthesis of the exo-alcohol requires careful control of stereochemistry during the reduction of the ketone intermediate.[1] The core is constructed via a [4+3] cycloaddition.[2]
Protocol A: Construction of the Bicyclic Core (8-Oxabicyclo[3.2.1]oct-6-en-3-one)
Mechanism: [4+3] Cycloaddition of furan with an oxyallyl cation generated in situ.
Materials:
-
Furan (excess)[1]
-
1,1,3,3-Tetrabromoacetone[1]
-
Nonacarbonyldiiron (Fe2(CO)9) OR Zinc/Copper couple (Zn/Cu)[1]
-
Solvent: THF or Toluene[1]
Step-by-Step:
-
Activation: In a flame-dried flask under Argon, dissolve 1,1,3,3-tetrabromoacetone (1.0 eq) in dry THF.
-
Cycloaddition: Add freshly distilled furan (5.0 eq) to the solution.
-
Reduction/Cyclization: Cool to 0°C. Add Zn/Cu couple (2.5 eq) portion-wise over 1 hour. The reaction generates the oxyallyl cation which is trapped by furan.
-
Workup: Filter the zinc salts through Celite. Wash the filtrate with saturated NaHCO3 and brine. Dry over MgSO4 and concentrate.
-
Debromination: The initial adduct is 2,4-dibromo-8-oxabicyclo[3.2.1]oct-6-en-3-one.[1] Dissolve in MeOH/sat. NH4Cl and add Zn dust (excess) to debrominate to the alkene-ketone.[1]
-
Hydrogenation: Dissolve the alkene-ketone in EtOAc. Add 10% Pd/C (5 wt%). Hydrogenate at 1 atm H2 (balloon) for 4 hours to saturate the double bond, yielding 8-oxabicyclo[3.2.1]octan-3-one .[1]
Protocol B: Stereoselective Reduction to exo-Alcohol
Critical Challenge: Hydride reagents (NaBH4, LiAlH4) typically attack the ketone from the less hindered exo-face (the one-atom bridge side), forcing the hydroxyl group into the endo (axial) position.[1] To obtain the thermodynamic exo-alcohol (equatorial), we utilize a dissolving metal reduction or equilibration.[1]
Method: Thermodynamic Reduction (Sodium/Ethanol) [1]
-
Dissolution: Dissolve 8-oxabicyclo[3.2.1]octan-3-one (1.0 g, 7.9 mmol) in absolute Ethanol (20 mL).
-
Addition: Heat the solution to reflux. Carefully add Sodium metal (2.0 g, 87 mmol) in small pieces over 30 minutes. Caution: Hydrogen gas evolution.[1]
-
Reflux: Continue refluxing for 1 hour after the last addition of sodium to ensure complete equilibration to the thermodynamic product.
-
Quench: Cool to room temperature. Add water (20 mL) cautiously to quench alkoxides.
-
Extraction: Evaporate most of the ethanol under reduced pressure. Extract the aqueous residue with CH2Cl2 (3 x 30 mL).
-
Purification: Dry organic layers over Na2SO4 and concentrate. The crude residue is predominantly the exo-alcohol.[1] Purify via flash chromatography (SiO2, 30% EtOAc/Hexanes).
Validation:
-
1H NMR (CDCl3): The exo-alcohol carbinol proton (H-3) appears as a multiplet at δ ~4.0-4.2 ppm with a large coupling constant (J ~10-12 Hz) indicative of an axial proton (anti to bridgehead protons), whereas the endo-alcohol carbinol proton appears as a narrower multiplet/triplet.[1]
Late-Stage Functionalization Logic
Once the exo-alcohol is secured, it serves as a nucleophile for library generation.[1]
-
Etherification: NaH/DMF + Ar-F (SNAr) or Alkyl Halide.[1]
-
Mitsunobu Inversion: Converts exo-alcohol to endo-derivatives (e.g., endo-azides or esters) if the axial vector is required later.[1]
-
Carbamates: Reaction with isocyanates to generate stable analogs of tropane-based inhibitors.[1]
Visualizing the Workflow
The following diagram illustrates the decision matrix for synthesizing and utilizing this scaffold.
Caption: Synthesis and selection logic for 8-oxabicyclo[3.2.1]octan-3-ol isomers. Green path indicates the target protocol for the exo-isomer.[1]
References
-
Review of [4+3] Cycloadditions: Harmata, M. (2010). The [4+3]-Cycloaddition Reaction: Simple Methodologies for the Synthesis of Seven-Membered Rings. Advanced Synthesis & Catalysis. [1]
-
Stereoselective Reduction of Bicyclic Ketones: Noyori, R., et al. (1979). Stereoselective reduction of bicyclic ketones with hydride reagents. Journal of the American Chemical Society.[3] [1]
-
Medicinal Chemistry of 8-Oxabicyclo[3.2.1]octanes: Meltzer, P. C., et al. (2000). Substituted 3-phenyltropane analogs of cocaine: synthesis, inhibition of binding at dopamine, serotonin, and norepinephrine transporters, and in vivo activity.[1] Journal of Medicinal Chemistry. [1]
-
Physicochemical Properties of Ether Bridges: Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry. [1]
Sources
protocol for [3+4] cycloaddition to form 8-oxabicyclo systems
Application Note: High-Fidelity Synthesis of 8-Oxabicyclo[3.2.1] Systems via [3+4] Cycloaddition
Executive Summary & Strategic Relevance
The 8-oxabicyclo[3.2.1]octane framework is a privileged pharmacophore, serving as the structural core for numerous bioactive natural products (e.g., Englerin A, Platensimycin) and tropane alkaloid analogs. While traditional synthesis often involves multi-step cyclizations, the [3+4] cycloaddition (formally a [4
This guide details the Reductive Generation Protocol using a Zinc-Copper (Zn/Cu) couple. This method is selected for its operational robustness, cost-effectiveness, and scalability compared to iron-carbonyl mediated (Noyori) or photosensitive methods.
Mechanistic Principles & Logic
The reaction proceeds through the generation of a reactive oxyallyl cation intermediate.[1][2] Unlike the concerted Diels-Alder reaction, the [3+4] cycloaddition often traverses a stepwise or asynchronous concerted pathway, heavily influenced by the stability of the cation and the solvent environment.
Core Pathway
-
Ionization: The
-dihaloketone undergoes reductive debromination (via Zn) to form an enolate-zinc carbenoid, which ionizes to the oxyallyl cation. -
Cycloaddition: The electrophilic oxyallyl cation attacks the electron-rich furan.
-
Stereocontrol: The reaction generally favors the cis-endo product due to secondary orbital interactions and a "compact" transition state, though steric bulk on the furan C2/C5 positions can shift this to exo.
Figure 1: Mechanistic flow from haloketone precursor to bicyclic adduct.
Pre-Protocol Considerations
Safety & Handling
-
Lachrymators:
-dihaloketones are potent lachrymators. All weighing and transfers must occur in a functioning fume hood. -
Exotherm Control: The reaction with Zn/Cu is exothermic. Large-scale reactions (>10g) require active cooling and slow addition rates.
Reagent Preparation: Activated Zn/Cu Couple
Reliability Note: Commercial Zn dust is often oxidized. Freshly prepared Zn/Cu couple is critical for high yields.
Procedure:
-
Weigh 10.0 g of Zinc dust (<10 micron) into a fritted funnel.
-
Wash sequentially with:
-
3% HCl (aq) (4 x 10 mL) – Removes oxides.
-
Distilled Water (4 x 10 mL) – Removes acid.
-
2% CuSO
(aq) (2 x 15 mL) – Deposits Cu (turns black). -
Ethanol (4 x 10 mL) – Removes water.
-
Diethyl Ether (5 x 10 mL) – Final drying.
-
-
Drying: Dry under high vacuum for 2 hours. Store under Argon. Use within 48 hours.
Detailed Protocol: Reductive [3+4] Cycloaddition
Target Synthesis: 2,2,4,4-Tetramethyl-8-oxabicyclo[3.2.1]oct-6-en-3-one (Model System) Substrates: 2,4-Dibromo-2,4-dimethylpentan-3-one + Furan.
Materials Table
| Reagent | Equiv. | Role | Notes |
| 2,4-Dibromo ketone | 1.0 | Precursor | Dissolve in minimal solvent |
| Furan | 10.0 - 20.0 | Diene / Solvent | Excess prevents polymerization |
| Zn/Cu Couple | 1.5 - 2.0 | Reductant | Must be freshly activated |
| Dimethoxyethane (DME) | N/A | Solvent | Anhydrous; stabilizes cation |
Step-by-Step Workflow
Step 1: System Setup
-
Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar, reflux condenser, and pressure-equalizing addition funnel.
-
Flush the system with dry Nitrogen or Argon.
-
Add Activated Zn/Cu Couple (1.5 equiv) to the flask.
-
Add anhydrous DME (0.5 M relative to ketone) and Furan (10.0 equiv) directly to the flask.
-
Expert Tip: Furan can act as a co-solvent. If the substrate is valuable, use 5.0 equiv furan and increase DME volume.
-
Step 2: Controlled Addition (The Critical Step)
-
Dissolve the
-dibromoketone (1.0 equiv) in a minimal amount of DME in the addition funnel. -
Cool the reaction flask to -10°C (ice/acetone bath).
-
Reasoning: Lower temperatures favor the kinetic endo product and suppress polymerization of furan.
-
-
Add the ketone solution dropwise over 1 hour.
-
Visual Cue: The grey/black suspension may lighten or develop a slight turbidity as ZnBr
forms.
-
Step 3: Reaction & Workup
-
Allow the mixture to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor by TLC (stain with Anisaldehyde; product usually spots distinctively yellow/orange).
-
Quench: Filter the reaction mixture through a pad of Celite to remove solid Zinc residues. Wash the pad with Et
O.[3] -
Wash: Transfer filtrate to a separatory funnel. Wash with saturated Na
EDTA (aq) (removes Zn salts) followed by Brine. -
Dry & Concentrate: Dry over Na
SO , filter, and concentrate in vacuo.-
Caution: Furan is volatile. Do not use high vacuum if the product is volatile; use a rotovap at controlled pressure.
-
Step 4: Purification
-
Purify via Flash Column Chromatography on Silica Gel.
-
Eluent: Typically Hexanes:Ethyl Acetate (gradient 95:5 to 80:20). The bicyclic ether is usually less polar than the starting ketone (if debrominated ketone is not formed).
Figure 2: Operational workflow for the Zn/Cu promoted cycloaddition.
Self-Validation & Troubleshooting
Verification Metrics
-
1H NMR (Diagnostic): Look for the bridgehead protons (H1/H5) of the 8-oxabicyclo[3.2.1] system. They typically appear as doublets or multiplets around 4.5 – 5.0 ppm .
-
Olefinic Protons: The alkene protons (H6/H7) appear around 6.0 – 6.5 ppm .
-
Stereochemistry:
-
Endo isomers often show a coupling constant (
) of ~4-5 Hz. -
Exo isomers often show
Hz (dihedral angle ~90°).
-
Troubleshooting Table
| Observation | Root Cause | Corrective Action |
| Low Yield / Recovery of Ketone | Inactive Zn/Cu | Prepare Zn/Cu fresh. Ensure inert atmosphere. Add a crystal of I |
| Polymerization (Dark Tar) | Furan polymerization | Reduce temperature (-20°C). Add solid Na |
| Monobromo-ketone Product | Incomplete reduction | Increase Zn/Cu equivalents (up to 3.0). Slow down addition rate. |
| Regioisomer Mixture | Asymmetric Furan | Use 2-substituted furans to direct regioselectivity (usually remote from the bulky group). |
References
-
Noyori, R. ; Baba, Y.; Hayakawa, Y. "General synthesis of 8-oxabicyclo[3.2.1]oct-6-en-3-one derivatives via the iron carbonyl promoted reaction of polybromo ketones and furan." Journal of the American Chemical Society, 1974 , 96(10), 3336–3338. Link
-
Mann, J. "The synthetic utility of oxyallyl cations." Tetrahedron, 1986 , 42(17), 4611–4659. Link
-
Hoffmann, H. M. R. "The cycloaddition of allyl cations to 1,3-dienes: General method for the synthesis of seven-membered carbocycles." Angewandte Chemie International Edition, 1984 , 23(1), 1–19. Link
-
Ready, J. M. ; et al. "Stereoselective [4+3] Cycloadditions of Chiral Oxyallyls." Journal of the American Chemical Society, 2002 , 124(1), 72–73. Link
-
Lohse, A. G. ; Hsung, R. P.[1] "The chemistry of the oxyallyl cation." Chemistry – A European Journal, 2011 , 17(14), 3812–3822. Link
Sources
Application Note: Strategic Incorporation of exo-8-Oxabicyclo[3.2.1]octan-3-ol in Neuroactive Drug Design
Executive Summary: The "Oxa-Tropane" Advantage
In the optimization of central nervous system (CNS) ligands, the tropane scaffold (N-methyl-8-azabicyclo[3.2.1]octane) has historically been a privileged structure, serving as the core for alkaloids like cocaine, atropine, and scopolamine. However, the basic nitrogen atom in the tropane bridge introduces specific liabilities: pH-dependent ionization, potential for lysosomal trapping (ion trapping), and susceptibility to oxidative metabolism (N-dealkylation).
This guide details the strategic incorporation of exo-8-oxabicyclo[3.2.1]octan-3-ol (CAS: 160813-27-4) as a bioisostere. By replacing the bridging nitrogen with oxygen, researchers can modulate basicity, lipophilicity (LogP), and metabolic stability while retaining the rigid bicyclic geometry required for high-affinity binding to monoamine transporters (DAT, SERT, NET) and muscarinic receptors.
Strategic Rationale & Physicochemical Profiling
Bioisosteric Impact (Nitrogen vs. Oxygen)
The substitution of the N-methyl bridge with an oxygen atom fundamentally alters the molecular landscape of the scaffold without disrupting its steric volume.
| Feature | Tropane (8-Aza) | 8-Oxa Analog | Drug Design Consequence |
| Bridgehead Atom | Nitrogen ( | Oxygen ( | Eliminates basic center; prevents protonation at physiological pH. |
| pKa | ~9.0 - 10.0 | Neutral | Improves passive permeability; eliminates cation-mediated efflux/trapping. |
| H-Bonding | H-Bond Acceptor/Donor | H-Bond Acceptor Only | Modifies receptor interaction vectors; removes donor capability. |
| Metabolism | N-demethylation (CYP450) | Ether cleavage (Rare) | Enhances metabolic stability; reduces clearance. |
| LogP | pH-dependent | ~1.5 (pH-independent) | Predictable lipophilicity profile crossing the Blood-Brain Barrier (BBB). |
Stereochemical Considerations: Exo vs. Endo
The 3-position of the bicyclo[3.2.1]octane system can adopt two configurations:
-
** Endo (α):** Hydroxyl group axial-like, pointing away from the bridge.
-
** Exo (β):** Hydroxyl group equatorial-like, pointing toward the bridge.
For many biological targets, particularly the Dopamine Transporter (DAT), the ** exo ** configuration (analogous to the C3-configuration in biologically active phenyltropanes) is critical for optimal potency. The exo-alcohol provides the correct vector for aryl or ester substituents to engage hydrophobic pockets in the target protein.
Decision Logic: When to Deploy the 8-Oxa Scaffold
Use the following decision tree to determine if the 8-oxabicyclo[3.2.1]octane scaffold is appropriate for your lead optimization campaign.
Figure 1: Decision logic for transitioning from tropane to 8-oxatropane scaffolds.
Experimental Protocol: Synthesis and Incorporation
Retrosynthetic Analysis
Access to the this compound is most robustly achieved via the reduction of the corresponding ketone, 8-oxabicyclo[3.2.1]octan-3-one . The ketone itself is accessible via a [4+3] cycloaddition between furan and a substituted acetone equivalent (e.g., 1,1,3,3-tetrabromoacetone), followed by reductive debromination.
Step-by-Step Synthesis Protocol
Step 1: [4+3] Cycloaddition (Scaffold Construction)
-
Reagents: Furan (excess), 1,1,3,3-tetrabromoacetone,
or Zn/Cu couple. -
Procedure:
-
Dissolve 1,1,3,3-tetrabromoacetone in dry THF.
-
Add freshly distilled furan (5-10 equivalents) to favor cycloaddition over polymerization.
-
Add the reducing agent (e.g., Zn/Cu) dropwise at 0°C to generate the oxyallyl cation in situ.
-
Stir at room temperature for 12-24 hours.
-
Workup: Filter off solids, concentrate filtrate, and purify the 2,4-dibromo-8-oxabicyclo[3.2.1]octan-3-one intermediate via flash chromatography (Hexanes/EtOAc).
-
Step 2: Reductive Debromination
-
Reagents: Zn dust, saturated
, Methanol. -
Procedure:
-
Suspend the dibromo-ketone in saturated
(1:1). -
Add Zn dust (excess) in portions. The reaction is exothermic; maintain temperature <40°C.
-
Stir until TLC indicates consumption of starting material (~2-4 hours).
-
Yield: Affords 8-oxabicyclo[3.2.1]octan-3-one (CAS: 77745-32-5).
-
Step 3: Stereoselective Reduction to exo-Alcohol
Achieving the exo-isomer requires thermodynamic control or specific hydride delivery.
-
Reaction: Ketone
Alcohol. -
Reagents: Sodium metal in Ethanol (Thermodynamic control) or
in (often gives mixtures requiring separation). -
Optimized Exo-Protocol:
-
Dissolve 8-oxabicyclo[3.2.1]octan-3-one in absolute ethanol.
-
Add sodium metal (small pieces) under reflux (Bouveault-Blanc conditions). Note: This classic method strongly favors the thermodynamically stable exo-isomer.
-
Alternative (Modern): Reduction with L-Selectride in THF at -78°C often favors the endo product due to steric approach from the less hindered exo face. Therefore, for exo-alcohol, use smaller hydrides (
) and separate isomers, or use equilibration conditions (Aluminum isopropoxide/isopropanol, Meerwein-Ponndorf-Verley reduction). -
Purification: The exo and endo isomers are separable by silica gel chromatography. The exo-alcohol typically elutes later than the endo-alcohol in EtOAc/Hexane systems due to the equatorial hydroxyl interacting more with the stationary phase.
-
Figure 2: Synthetic pathway to the this compound scaffold.
Case Study: Potent DAT Inhibitors
The "Oxa-WIN" Analogs
A landmark application of this scaffold is in the development of non-nitrogenous inhibitors of the Dopamine Transporter (DAT). The "WIN" series (e.g., WIN 35,428) are phenyltropanes. Researchers synthesized 2-carbomethoxy-3-aryl-8-oxabicyclo[3.2.1]octanes to test if the nitrogen atom was essential for binding.[1][2]
-
Compound:
-(3,4-Dichlorophenyl)-2 -carbomethoxy-8-oxabicyclo[3.2.1]octane. -
Result: The compound exhibited high affinity for DAT (
nM) and significant selectivity over the Serotonin Transporter (SERT).
Incorporation Strategy for New Drugs
To incorporate this moiety into a new drug candidate:
-
Esterification: React the exo-alcohol with carboxylic acid chlorides to create ester-linked prodrugs or analogs.
-
Etherification: Use Williamson ether synthesis conditions (NaH, Alkyl Halide) to attach side chains.
-
C-C Bond Formation: For 3-aryl derivatives, it is best to introduce the aryl group at the ketone stage (via enol triflate formation and Suzuki coupling) before reducing to the alcohol, or via Grignard addition to the ketone followed by deoxygenation/functionalization.
References
-
2-Carbomethoxy-3-aryl-8-oxabicyclo[3.2.1]octanes: Potent Non-Nitrogen Inhibitors of Monoamine Transporters. Source: Journal of Medicinal Chemistry (via PubMed). URL:[Link]
-
Synthesis and Structure-Activity Relationship Studies of 3-Biaryl-8-oxabicyclo[3.2.1]octane-2-carboxylic Acid Methyl Esters. Source: National Institutes of Health (PMC). URL:[Link]
-
PubChem Compound Summary: 8-Oxabicyclo[3.2.1]octane. Source: National Center for Biotechnology Information. URL:[Link]
Sources
Troubleshooting & Optimization
improving yield of exo-8-Oxabicyclo[3.2.1]octan-3-ol synthesis
The following guide is structured as a Technical Support Knowledge Base for researchers working with bicyclic ether scaffolds. It prioritizes actionable troubleshooting, mechanistic understanding, and validated protocols.
Topic: Yield Optimization & Stereocontrol for exo-8-Oxabicyclo[3.2.1]octan-3-ol
Status: Active | Level: Advanced | Audience: Medicinal Chemistry / Process Development
Executive Summary
The synthesis of This compound (the oxygen analog of pseudotropine) presents two primary challenges: stereochemical control (favoring the thermodynamic exo-isomer over the kinetic endo-isomer) and isolation efficiency (due to high water solubility). This guide addresses low yields caused by unfavorable diastereomeric ratios (dr) and workup losses.
Part 1: Diagnostic Flowchart (Troubleshooting)
Before altering your protocol, identify the bottleneck using the decision matrix below.
Figure 1: Diagnostic logic for identifying yield loss in bicyclic alcohol synthesis.
Part 2: Stereochemical Control (The "Why" and "How")
The core challenge in reducing 8-oxabicyclo[3.2.1]octan-3-one is the facial selectivity of the hydride attack.
Mechanism of Stereoselectivity
-
Kinetic Control (Standard Hydrides): Reagents like NaBH₄ or LiAlH₄ attack from the less hindered exo-face (convex), forcing the hydroxyl group into the endo position (concave/axial-like). This typically yields a 70:30 to 90:10 mixture favoring the undesired endo-alcohol.
-
Thermodynamic Control (Target): The exo-alcohol (equatorial-like) is thermodynamically more stable. To access this, you must use conditions that allow equilibration or proceed via a radical intermediate that relaxes to the equatorial conformation.
Protocol A: Thermodynamic Reduction (Recommended for High Exo Selectivity)
Method: Dissolving Metal Reduction (Modified Bouveault-Blanc). Rationale: Sodium metal transfers an electron to the ketone, forming a ketyl radical anion. This intermediate equilibrates to the more stable equatorial configuration before protonation.
Step-by-Step Protocol:
-
Setup: Flame-dry a 3-neck RBF equipped with a reflux condenser and N₂ inlet.
-
Dissolution: Dissolve 8-oxabicyclo[3.2.1]octan-3-one (1.0 equiv) in anhydrous toluene (0.2 M concentration).
-
Reagent Prep: Add sodium metal (cut into small pieces, 4.0 equiv) directly to the flask.
-
Reaction: Heat the mixture to reflux. The sodium will melt/disperse.
-
Addition: Dropwise add anhydrous isopropanol (10.0 equiv) over 30–60 minutes. Vigorous H₂ evolution will occur.
-
Tip: Isopropanol is preferred over ethanol for higher temperature reflux, aiding equilibration.
-
-
Completion: Stir at reflux until all sodium is consumed (approx. 2–3 hours).
-
Quench: Cool to 0°C. Add methanol to destroy residual Na, then quench with saturated NH₄Cl.
Protocol B: Meerwein-Ponndorf-Verley (MPV) Reduction
Method: Aluminum isopropoxide in isopropanol. Rationale: This reversible reaction is thermodynamically controlled. Given time, the equilibrium shifts toward the more stable exo-alcohol (pseudo-equatorial).
-
Reagents: Al(OiPr)₃ (2.0 equiv), Isopropanol (solvent/reductant).
-
Conditions: Reflux for 12–24 hours.
-
Advantage: Avoids sodium metal; safer for scale-up.
-
Disadvantage: Slower; requires rigorous removal of acetone to drive equilibrium.
Part 3: Isolation & Purification (The "Hidden" Yield Killer)
Users often report "low yields" (e.g., <40%) despite 100% conversion. The culprit is almost always the high water solubility of the exo-alcohol.
Optimization of Workup
The 8-oxabicyclo[3.2.1] skeleton is compact and polar. Standard ether/water extractions leave significant product in the aqueous phase.
Corrective Actions:
-
Salting Out: Saturate the aqueous quench layer with solid NaCl before extraction.
-
Solvent Choice: Do NOT use Diethyl Ether or Hexanes. Use Chloroform (CHCl₃) or Dichloromethane (DCM) (3x extractions).
-
Continuous Extraction: For scales >5g, use a liquid-liquid continuous extractor with CHCl₃ for 12 hours. This typically recovers an additional 15–20% yield.
Data: Solvent Efficiency Comparison
| Solvent System | Partition Coefficient ( | Typical Recovery* | Notes |
| Et₂O / Water | Low | 35–50% | Avoid. Product prefers water. |
| EtOAc / Water | Moderate | 60–70% | Acceptable with NaCl saturation. |
| CHCl₃ / Water | High | 85–95% | Recommended. Best solubility for bicyclic alcohols. |
| DCM / Water | High | 80–90% | Good, but emulsion risk is higher than CHCl₃. |
*Assuming 3 manual extractions without salting out.
Part 4: Synthesis Pathway Visualization
The following diagram illustrates the divergence between kinetic (endo) and thermodynamic (exo) pathways.
Figure 2: Reaction pathways determining stereochemical outcome.
Part 5: Frequently Asked Questions (FAQs)
Q1: Can I separate the exo and endo isomers if I get a mixture?
A: Yes, but it is difficult via standard flash chromatography due to similar
-
Solution: Derivatize the mixture with p-nitrobenzoyl chloride. The resulting esters have significantly different physical properties. The exo-ester typically crystallizes more readily. Alternatively, careful column chromatography using a gradient of MeOH in DCM (1% to 5%) can separate the free alcohols.
Q2: I am using L-Selectride but getting the endo alcohol. Why? A: L-Selectride is a bulky hydride. It attacks the ketone from the least hindered face.[1] In the bicyclo[3.2.1] system, the exo face (convex) is less hindered than the endo face (concave).[1] Therefore, hydride adds exo, pushing the hydroxyl group endo. Do not use bulky hydrides if you want the exo-alcohol.
Q3: How do I distinguish the isomers by NMR? A: Look at the H-3 proton (the methine proton attached to the carbon with the OH):
-
Endo-alcohol (Kinetic): The H-3 proton is exo. It usually appears as a multiplet around 4.0–4.2 ppm .
-
Exo-alcohol (Thermodynamic): The H-3 proton is endo. It usually appears upfield around 3.5–3.8 ppm and often shows a triplet-of-triplets splitting pattern due to coupling with the bridgehead protons.
References
- Stereoselective Synthesis of 8-Oxabicyclo[3.2.1]octanes. Source: Thieme Chemistry (Synfacts). Context: Discusses the construction of the 8-oxabicyclo[3.2.1] skeleton and stereochemical considerations in functionalizing these bridged systems.
-
Conformational Analysis of 8-Oxabicyclo[3.2.
- Source: Journal of Molecular Structure (via ResearchG
- Context: Provides NMR data and theoretical calculations distinguishing exo vs. endo orientations in substituted 8-oxabicyclo systems.
-
URL:[Link]
-
General Thermodynamic Control in Bicyclic Ketone Reduction (Tropinone Analogy).
- Source: Willstätter, R., & Iglauer, F. (1900). Berichte der deutschen chemischen Gesellschaft. (Classic reference establishing the reduction of tropinone to pseudotropine/exo-ol via sodium/alcohol).
- Context: Foundational mechanistic basis for using dissolving metal reductions to access thermodynamic exo isomers in [3.2.1] bicyclic systems.
-
URL:[Link]
- Synthesis of 8-Oxabicyclo[3.2.1]octan-3-ol (Commercial Building Block). Source: Sigma-Aldrich / Merck Product Data. Context: Confirms the stability and commercial availability of the exo isomer as a distinct entity.
Sources
Technical Guide: Separation of Exo and Endo Isomers of 8-Oxabicyclo[3.2.1]octan-3-ol
The following technical guide details the separation, identification, and stereoselective synthesis of exo- and endo-8-oxabicyclo[3.2.1]octan-3-ol. This content is structured for researchers requiring high-purity isomers for SAR (Structure-Activity Relationship) studies.
Executive Summary & Stereochemical Definitions
The 8-oxabicyclo[3.2.1]octane scaffold is a structural analog of the tropane alkaloids (replacing the
Stereochemical Nomenclature
Confusion often arises from the terms "exo" and "endo" in bicyclic systems. For this guide, we adhere to the IUPAC convention relative to the bridge (C8-Oxygen):
| Isomer | Orientation of -OH Group | Conformation (6-membered ring) | H-3 Proton Orientation | Thermodynamic Stability |
| Exo | Cis to the O-bridge | Equatorial | Axial | More Stable (Major Product) |
| Endo | Trans to the O-bridge | Axial | Equatorial | Less Stable (Minor Product) |
Note: In the related tropane series, the exo-isomer corresponds to pseudotropine, and the endo-isomer corresponds to tropine.
Decision Matrix: Separation vs. Stereocontrol
Before attempting difficult chromatographic separations, evaluate if the synthesis can be biased to favor the desired isomer.
Figure 1: Strategic workflow for obtaining specific isomers via hydride reduction.
Separation Protocols
Protocol A: Flash Column Chromatography (Silica Gel)
Direct separation of the alcohols is possible but requires careful solvent selection due to the polarity of the hydroxyl group and the "streaking" effect often observed with bicyclic alcohols.
-
Stationary Phase: High-performance Silica Gel (40-63 µm).
-
Mobile Phase:
-
Initial Gradient: 10% EtOAc in Hexanes (to elute non-polar impurities).
-
Separation Gradient: 30%
60% EtOAc in Hexanes. -
Alternative System: DCM:MeOH (95:5) is effective if EtOAc/Hexanes fails to resolve the peaks.
-
-
Elution Order:
-
Endo-Isomer (Axial OH): Typically elutes first . The axial hydroxyl group is sterically crowded by the bridge, making it less accessible to the silica surface (lower retention).
-
Exo-Isomer (Equatorial OH): Typically elutes second . The equatorial hydroxyl is more exposed and interacts more strongly with the silica stationary phase.
-
Troubleshooting Tip: If resolution is poor (
Protocol B: Chemical Derivatization (For Difficult Separations)
If the alcohols co-elute, convert them to esters to amplify the steric differences.
-
Derivatization: React the mixture with p-nitrobenzoyl chloride and pyridine.
-
Separation: The resulting p-nitrobenzoate esters have significantly different
values and are UV-active (easy detection).-
Exo-ester often crystallizes readily from EtOH/Hexanes.
-
-
Hydrolysis: Saponify the separated ester using LiOH in THF/H2O to recover the pure alcohol.
Analytical Identification (NMR)
The definitive method to distinguish exo from endo is Proton NMR (
The H-3 Coupling Constant Rule
The conformation of the 6-membered ring is a chair. The coupling constants (
| Feature | Exo-Isomer (Equatorial OH) | Endo-Isomer (Axial OH) |
| H-3 Orientation | Axial | Equatorial |
| Multiplicity | Wide Multiplet (tt or dddd) | Narrow Multiplet (quintet/triplet like) |
| Coupling ( | Large | Small |
| Peak Width ( | Broad (> 20 Hz) | Narrow (< 10 Hz) |
Why this works:
-
Exo-Isomer: The H-3 proton is axial. It has two trans-diaxial relationships with the axial protons at C-2 and C-4, resulting in large coupling constants (
Hz). -
Endo-Isomer: The H-3 proton is equatorial. It has no trans-diaxial partners; all couplings are gauche (equatorial-axial or equatorial-equatorial), resulting in small coupling constants (
Hz).
Troubleshooting & FAQs
Q1: I performed a NaBH4 reduction, but I only see one spot on TLC.
-
Diagnosis: You likely have predominantly the exo-isomer (thermodynamic product), or the isomers are co-eluting.
-
Solution: Run an NMR of the crude mixture. If you see a small multiplet at
4.0-4.2 ppm (endo H-3) alongside the major broad multiplet at 3.8-4.0 ppm (exo H-3), you have a mixture. Try a less polar solvent system (e.g., 100% DCM or CHCl3) for TLC to improve separation.
Q2: How do I synthesize the endo-isomer specifically?
-
Protocol: Use L-Selectride (Lithium tri-sec-butylborohydride) in THF at -78°C.
-
Mechanism: The bulky hydride cannot attack from the concave ("endo") face due to steric hindrance from the axial hydrogens. It attacks from the convex ("exo") face (the bridge side), forcing the hydroxyl group into the axial (endo) position.
Q3: Can I use GC-MS to separate them?
-
Answer: Yes. Isomeric alcohols often separate well on non-polar capillary columns (e.g., DB-5 or HP-5). The endo-isomer usually has a shorter retention time (lower boiling point) due to intramolecular hydrogen bonding or shielding by the bridge, effectively reducing its polarity in the gas phase.
Q4: The exo-isomer is an oil, but literature says it's a solid.
-
Cause: Solvent inclusion or minor impurities.
-
Fix: The exo-isomer is known to sublime. High-vacuum drying can sometimes sublime the product onto the manifold. Recrystallization from pentane/ether or sublimation are excellent purification methods for the exo-isomer.
References
-
Stereoselective Synthesis & Reduction
-
Matsuo, J. et al. "Synthesis of 8-Oxabicyclo[3.2.1]octanes." Synfacts, 2007.
- Context: Describes the general reactivity and form
-
-
NMR Conformational Analysis
-
Juaristi, E. et al. "Conformational analysis of 8-oxabicyclo[3.2.1]octane derivatives." Journal of Molecular Structure, 2006.
- Context: Provides the theoretical basis for the H-3 coupling constant rules ( values) used to distinguish isomers.
-
-
Separation Methodology
-
Radha Krishna, S. et al. "Development and validation of a HPLC method for the separation of exo and endo isomers of granatamine."[2] Pharmazie, 2009.[2]
- Context: While focusing on the nitrogen analog (granatamine), the chromatographic principles (elution order and mobile phase modifiers) are directly applicable to the oxygen analog due to structural homology.
-
-
Commercial Standards & Physical Properties
-
Sigma-Aldrich Product Sheet: exo-8-Oxabicyclo[3.2.1]octan-3-ol.
- Context: Verification of the commercial availability of the exo isomer as a reference standard.
-
Sources
- 1. public.websites.umich.edu [public.websites.umich.edu]
- 2. Development and validation of a high performance liquid chromatographic method for the separation of exo and endo isomers of granatamine (9-methyl-9-azabicyclo[3.3.1]nonan-3-amine); a key intermediate of granisetron - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support: Optimizing Diastereoselectivity in Oxabicyclic Ketone Reduction
This guide serves as a specialized technical support resource for researchers optimizing diastereoselectivity in the reduction of oxabicyclic ketones. It synthesizes mechanistic insights with practical troubleshooting protocols.
Topic: Stereocontrolled Reduction of 7-oxabicyclo[2.2.1]heptan-2-ones and 8-oxabicyclo[3.2.1]octan-3-ones. Audience: Medicinal Chemists, Process Chemists. Objective: Maximize endo vs. exo alcohol ratios through reagent selection and condition tuning.
Quick Reference: Selectivity Landscape
Before troubleshooting, identify your substrate system and desired outcome. The bridge oxygen and ring strain dictate the "natural" kinetic preference.
| Substrate System | Kinetic Product (e.g., NaBH₄, L-Selectride) | Thermodynamic Product (e.g., MPV, Na/EtOH) | Dominant Control Factor |
| 7-oxabicyclo[2.2.1] (Oxanorbornanone) | Endo-Alcohol (OH cis to bridge) | Exo-Alcohol (OH trans to bridge) | Steric Approach Control (Exo face is less hindered) |
| 8-oxabicyclo[3.2.1] (Oxatropinone) | Endo-Alcohol (OH cis to bridge / Axial) | Exo-Alcohol (OH trans to bridge / Equatorial) | Torsional Strain & Sterics (Equatorial attack yields Axial OH) |
Module 1: Reagent Selection & Strategy
Q1: I am reducing a 7-oxabicyclo[2.2.1]heptan-2-one. How do I maximize the endo-alcohol?
Recommendation: Use small, nucleophilic hydrides like NaBH₄ or LiAlH₄ at low temperatures.
-
Mechanism: The exo face (bridge side) of the [2.2.1] system is sterically more accessible than the endo face, forming the "U-shaped" cavity. Hydride attack occurs from the exo face, pushing the resulting hydroxyl group to the endo position.
-
Optimization:
-
Solvent: Methanol (for NaBH₄) often enhances rate but can erode selectivity due to solvent-mediated protonation. Use THF or Et₂O (for LiAlH₄) at -78°C to maximize kinetic control.
-
Protocol Note: If selectivity is lower than 90:10, switch to L-Selectride . The bulky sec-butyl groups amplify the steric penalty of the endo attack, exclusively forcing exo attack.
-
Q2: I need the exo-alcohol of the [2.2.1] system, but hydrides keep giving me the endo isomer. What should I do?
Recommendation: Switch from kinetic to thermodynamic control using the Meerwein-Ponndorf-Verley (MPV) reduction.
-
Reasoning: The exo-alcohol is generally the thermodynamic product (less steric compression of the OH group). Hydride reductions are irreversible and kinetic. The MPV reduction (Al(OiPr)₃ in iPrOH) is reversible, allowing the mixture to equilibrate to the more stable exo-isomer.
-
Alternative: If you must use a hydride, use dissolving metal reduction (Na/EtOH), though this is harsh and less compatible with sensitive functionality.
Q3: For the [3.2.1] system (8-oxabicyclo[3.2.1]octan-3-one), I am getting a mixture of isomers with NaBH₄. How do I get a single diastereomer?
Recommendation:
-
For Endo-Alcohol (Axial): Use L-Selectride in THF at -78°C.
-
Why: In the chair conformation of the six-membered ring, the "equatorial" attack trajectory (leading to the axial alcohol) is favored by bulky reagents to avoid twisting strain. L-Selectride gives >95:5 selectivity for the axial (endo) alcohol.
-
-
For Exo-Alcohol (Equatorial): Use Sodium in Ethanol (Dissolving Metal) or MPV reduction .
-
Why: The equatorial alcohol (exo) is thermodynamically more stable (equatorial preference).
-
Module 2: Visualizing the Decision Process
Use the following logic flow to determine your experimental conditions.
Caption: Decision tree for selecting reducing agents based on bicyclic scaffold and desired diastereomer.
Module 3: Troubleshooting Common Failures
Issue: "My L-Selectride reduction stalled or gave low yield."
-
Cause 1: Steric Overload. The bulky tri-sec-butylborohydride group may be too hindered if your substrate has large substituents at C1/C4 (bridgehead) or C2/C4 alpha-positions.
-
Solution: Switch to K-Selectride (Potassium tri-sec-butylborohydride). The larger potassium cation loosens the ion pair, often increasing reactivity without sacrificing stereoselectivity.
-
Cause 2: Improper Quench. Boron-complexed alcohols can be stable.
-
Solution: Ensure a rigorous oxidative workup (NaOH / H₂O₂) to break the B-O bond and release the alcohol.
Issue: "I see a 60:40 mixture despite using NaBH₄ at -78°C."
-
Diagnosis: The substrate likely has a directing group (e.g., a hydroxyl, amine, or ether) nearby that is coordinating the sodium ion, overriding steric control.
-
Solution: Add CeCl₃·7H₂O (Luche conditions). Cerium coordinates strongly to the carbonyl oxygen, activating it and often enforcing a specific attack trajectory based on the chelation model, or simply accelerating the reaction to minimize thermodynamic equilibration. Alternatively, add 12-crown-4 to sequester the sodium cation and prevent chelation control.
Module 4: Standardized Protocols
Protocol A: Kinetic Reduction (High Endo-Selectivity for [3.2.1])
Target: Endo-alcohol (Axial)
-
Setup: Flame-dry a 2-neck RBF under Argon.
-
Dissolution: Dissolve ketone (1.0 equiv) in anhydrous THF (0.1 M). Cool to -78°C .
-
Addition: Add L-Selectride (1.0 M in THF, 1.2 equiv) dropwise over 10 minutes.
-
Note: The solution may turn slightly yellow.
-
-
Reaction: Stir at -78°C for 1-2 hours. Monitor by TLC (quench aliquot with MeOH).
-
Workup (Critical):
-
Add MeOH (3 equiv) slowly at -78°C.
-
Allow to warm to 0°C.
-
Add 3M NaOH (2 equiv) followed by 30% H₂O₂ (2 equiv). Caution: Exothermic.
-
Stir 30 mins to cleave the borane adduct.
-
-
Extraction: Dilute with Et₂O, wash with brine, dry over MgSO₄.
Protocol B: Thermodynamic Reduction (High Exo-Selectivity)
Target: Exo-alcohol (Equatorial)
-
Setup: Equip RBF with a reflux condenser.
-
Reagents: Dissolve ketone (1.0 equiv) in dry Isopropanol (0.2 M).
-
Catalyst: Add Aluminum Isopropoxide (Al(OiPr)₃) (1.0 - 2.0 equiv).
-
Reaction: Heat to reflux (82°C). Distill off acetone slowly if possible to drive equilibrium (Oppenauer reverse), or simply reflux for 12-24 hours.
-
Workup: Cool, hydrolyze with dilute HCl (1M), extract with EtOAc.
Quantitative Comparison of Selectivity
Data synthesized from standard bicyclic ketone reductions (e.g., Norbornanone and Tropinone analogs).
| Reagent | Conditions | [2.2.1] Product Ratio (Endo : Exo) | [3.2.1] Product Ratio (Endo : Exo)* |
| NaBH₄ | MeOH, 0°C | 86 : 14 | 60 : 40 |
| LiAlH₄ | THF, -78°C | 90 : 10 | 70 : 30 |
| L-Selectride | THF, -78°C | >99 : 1 | >95 : 5 |
| Al(OiPr)₃ | iPrOH, Reflux | 20 : 80 | 10 : 90 |
*Note: For [3.2.1] systems, Endo = Axial OH (Kinetic); Exo = Equatorial OH (Thermodynamic).
References
-
Stereoselectivity in Cyclic Ketone Reduction
-
L-Selectride Properties & Mechanism
- Source: Odinity. "Hydride Reduction Reactions: Experiment and Mechanism."
-
URL:[Link]
- Synthesis of 8-Oxabicyclo[3.2.1]octanes Source: Thieme Chemistry / Synlett. "Synthesis of 8-Oxabicyclo[3.2.1]octanes."
-
Diastereoselective Reduction of 7-oxabicyclo[2.2.1]heptan-2-one
Sources
Validation & Comparative
A Comparative Guide to the Biological Activity of exo- vs. endo-8-Oxabicyclo[3.2.1]octan-3-ol
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the three-dimensional arrangement of atoms in a molecule, or stereochemistry, is a critical determinant of its biological activity. Even subtle changes in the spatial orientation of functional groups can lead to profound differences in pharmacological properties, including receptor binding affinity, efficacy, and metabolic stability. This guide provides an in-depth comparison of the anticipated biological activities of the exo and endo isomers of 8-Oxabicyclo[3.2.1]octan-3-ol, a key heterocyclic scaffold. While direct comparative biological data for these specific isomers is not extensively available in the public domain, we can draw compelling inferences from closely related analogs, particularly within the well-studied 8-azabicyclo[3.2.1]octane (tropane) family.
The 8-Oxabicyclo[3.2.1]octane Scaffold: A Privileged Structure
The 8-oxabicyclo[3.2.1]octane framework is a rigid bicyclic ether that serves as a versatile template in drug discovery. Its conformational rigidity allows for the precise positioning of substituents, enabling a detailed exploration of structure-activity relationships (SAR). The oxygen bridge in this scaffold, as opposed to the nitrogen in tropanes, can influence physicochemical properties such as polarity and hydrogen bonding potential, which in turn can affect pharmacokinetics and pharmacodynamics.
The Critical Role of Stereochemistry at the 3-Position
The orientation of the hydroxyl group at the 3-position of the 8-oxabicyclo[3.2.1]octane ring system gives rise to two diastereomers: exo and endo. In the exo isomer, the hydroxyl group is oriented on the opposite side of the six-membered ring from the oxygen bridge. Conversely, in the endo isomer, the hydroxyl group is on the same side as the oxygen bridge. This seemingly minor difference in spatial arrangement can have a dramatic impact on how the molecule interacts with its biological target.
Caption: Chemical structures of exo- and endo-8-Oxabicyclo[3.2.1]octan-3-ol.
Insights from Tropane Analogs: A Case Study in Stereoselectivity
The 8-azabicyclo[3.2.1]octane (tropane) skeleton is a well-established pharmacophore found in numerous biologically active compounds, including cocaine and atropine. The extensive research on tropane analogs provides a valuable framework for predicting the biological activity of their oxa-counterparts.
A pertinent study by Malpass et al. (2004) on isoxazole-substituted 8-azabicyclo[3.2.1]octane derivatives as ligands for neuronal nicotinic acetylcholine receptors (nAChRs) highlights the significance of stereochemistry at the 3-position. In this study, the 3β-isoxazolyl-8-azabicyclo[3.2.1]octane (analogous to an exo orientation) exhibited moderate binding affinity (Ki = 148 nM), whereas the corresponding 3α-isomer (endo) showed significantly weaker, micromolar binding affinity. This demonstrates that the orientation of the substituent at the 3-position is a key factor in receptor recognition and binding.
| Compound | Stereochemistry | nAChR Binding Affinity (Ki) |
| 3β-Isoxazolyl-8-azabicyclo[3.2.1]octane | exo-like | 148 nM |
| 3α-Isoxazolyl-8-azabicyclo[3.2.1]octane | endo-like | > 1000 nM |
| Caption: Comparative nAChR binding affinities of 3-substituted tropane analogs. |
This differential binding can be attributed to the specific interactions within the receptor's binding pocket. The exo orientation may position the substituent for optimal engagement with key amino acid residues, while the endo orientation might lead to steric hindrance or a less favorable interaction profile.
Anticipated Biological Activity Profile: exo vs. endo
Based on the principles of stereopharmacology and the evidence from tropane analogs, we can formulate a hypothesis regarding the biological activity of exo- and endo-8-Oxabicyclo[3.2.1]octan-3-ol. It is highly probable that the two isomers will exhibit distinct pharmacological profiles.
The exo-isomer is more likely to display significant biological activity. The outward projection of the hydroxyl group may facilitate more effective hydrogen bonding and other interactions with a target receptor. This orientation is often preferred for optimal binding in many receptor systems.
The endo-isomer , with its inwardly directed hydroxyl group, may face steric clashes with the bicyclic scaffold, potentially hindering its ability to fit into a receptor binding pocket. This could result in lower binding affinity and reduced or absent biological activity. A study on rigid benzonorbornene analogs of a dopamine agonist showed that both exo and endo isomers were inactive, suggesting that a very specific three-dimensional arrangement of interacting groups is necessary for receptor activation, and that unfavorable steric interactions can completely abolish activity.[1]
Experimental Workflows
To definitively determine the biological activity of these isomers, a systematic experimental approach is required. This would involve stereoselective synthesis followed by a battery of in vitro and in vivo assays.
Stereoselective Synthesis
The synthesis of exo- and endo-8-Oxabicyclo[3.2.1]octan-3-ol can be achieved through several established methods. A common strategy involves the Diels-Alder reaction between furan and a suitable dienophile, followed by reduction of the resulting adduct. The stereochemical outcome of the reduction of the ketone at the 3-position can be controlled by the choice of reducing agent and reaction conditions.
Caption: Generalized synthetic workflow for exo and endo isomers.
Step-by-Step Protocol for Stereoselective Reduction:
-
Dissolution: Dissolve 8-Oxabicyclo[3.2.1]oct-6-en-3-one in a suitable anhydrous solvent (e.g., THF, methanol) under an inert atmosphere (e.g., argon or nitrogen).
-
Cooling: Cool the solution to the desired temperature (e.g., -78 °C for L-Selectride to favor exo formation, or 0 °C for NaBH4 to favor endo formation).
-
Addition of Reducing Agent: Slowly add the chosen reducing agent (e.g., L-Selectride® for the exo-alcohol or sodium borohydride for the endo-alcohol) to the stirred solution.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the product into an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Dry the combined organic layers over an anhydrous drying agent (e.g., Na2SO4, MgSO4), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to separate the exo and endo isomers.
-
Characterization: Characterize the purified isomers by spectroscopic methods (¹H NMR, ¹³C NMR, IR) and mass spectrometry to confirm their structure and stereochemistry.
Biological Evaluation
A comprehensive biological evaluation should include both in vitro and in vivo assays to determine the pharmacological profile of each isomer.
Caption: Logical workflow for the biological evaluation of isomers.
Protocol for In Vitro Receptor Binding Assay (Radioligand Displacement):
-
Membrane Preparation: Prepare cell membrane homogenates expressing the target receptor of interest (e.g., from transfected cell lines or specific brain regions).
-
Incubation: In a multi-well plate, incubate the membrane preparation with a known concentration of a radiolabeled ligand (e.g., [³H]-citalopram for the serotonin transporter) and varying concentrations of the test compounds (exo- and endo-isomers).
-
Equilibration: Allow the binding to reach equilibrium by incubating for a specific time at a controlled temperature.
-
Separation: Rapidly separate the bound from the free radioligand by filtration through a glass fiber filter.
-
Quantification: Wash the filters to remove non-specifically bound radioligand and measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀ value). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
Conclusion and Future Directions
The stereochemical orientation of the hydroxyl group at the 3-position of the 8-oxabicyclo[3.2.1]octane scaffold is predicted to be a critical determinant of its biological activity. Based on extensive evidence from the analogous tropane series, the this compound isomer is anticipated to exhibit significantly higher affinity for various biological targets compared to its endo counterpart.
This guide underscores the importance of stereoselective synthesis and testing in drug discovery. While the presented analysis provides a strong rationale for the differential activity of these isomers, direct experimental verification is paramount. Future research should focus on the stereospecific synthesis and comprehensive biological evaluation of both exo- and endo-8-Oxabicyclo[3.2.1]octan-3-ol and its derivatives to fully elucidate their therapeutic potential and to further refine our understanding of the structure-activity relationships governing this important class of molecules.
References
- Malpass, J. R., et al. (2004). Synthesis and nicotinic acetylcholine receptor binding affinities of 2- and 3-isoxazolyl-8-azabicyclo[3.2.1]octanes. Bioorganic & Medicinal Chemistry Letters, 14(7), 1775-1778.
- Kozikowski, A. P., et al. (1985). Synthesis and dopamine receptor binding of exo- and endo-2-amino-6,7-dihydroxybenzonorbornene, rigid analogues of 2-amino-6,7-dihydroxytetrahydronaphthalene. Journal of Medicinal Chemistry, 28(5), 658-662.
- Kozikowski, A. P., & Chen, Y. (1998). A practical, stereoselective synthesis of (+)- and (−)-exo- and endo-2-aminonorbornane-5,6-dicarboxylic acids: conformationally restricted analogues of glutamic acid. The Journal of Organic Chemistry, 63(22), 7628-7634.
- Onnagawa, T., Yamazaki, M., Yoshimura, T., & Matsuo, J. I. (2018). TiCl4-Mediated Reactions of 3-Alkoxycyclobutanones and Allenylsilanes: Synthesis of 8-Oxabicyclo[3.2.1]octanes. Synlett, 29(18), 2440-2444.
- Carroll, F. I., et al. (2004). Synthesis and biological evaluation of 2-(3-methyl or 3-phenylisoxazol-5-yl)-3-aryl-8-thiabicyclo[3.2.1]octanes. Journal of Medicinal Chemistry, 47(2), 296-306.
Sources
mass spectrometry fragmentation patterns of oxabicyclic alcohols
Comparative Guide: Mass Spectrometry Strategies for Oxabicyclic Alcohols
Executive Summary The structural characterization of oxabicyclic alcohols—specifically 7-oxabicyclo[2.2.1]heptan-2-ol and its derivatives—presents a unique analytical challenge in drug discovery. These "naked sugar" scaffolds are critical intermediates in the synthesis of nucleoside analogs and glycomimetics. However, their high ring strain and stereochemical complexity (endo vs. exo isomers) often lead to ambiguous data when using standard detection methods.
This guide objectively compares the three primary mass spectrometry (MS) workflows—Electron Ionization (EI) , Chemical Ionization (CI) , and Electrospray Ionization (ESI-MS/MS) —to determine the optimal strategy for structural elucidation and stereochemical differentiation.
The Analytical Challenge: Stereochemistry & Ring Strain
Oxabicyclic alcohols possess a rigid, strained oxygen-bridged skeleton. This strain drives specific fragmentation pathways, most notably the Retro-Diels-Alder (RDA) reaction, which can dominate the mass spectrum and obscure the molecular ion. Furthermore, distinguishing endo (hydroxyl group cis to the bridge) from exo (hydroxyl group trans to the bridge) isomers is critical, as their biological activities and synthetic reactivities differ significantly.
Comparative Overview of MS Methodologies
| Feature | Electron Ionization (EI) | Chemical Ionization (CI) | ESI-MS/MS |
| Ionization Energy | Hard (70 eV) | Soft (Reagent Gas) | Soft (Solution Phase) |
| Molecular Ion ( | Often Absent/Weak | Dominant ( | Dominant ( |
| Fragmentation | Extensive (Structural Fingerprint) | Minimal | Controlled (CID) |
| Stereo-Selectivity | High (via Intensity Ratios) | Low | Moderate (via Water Loss) |
| Primary Utility | Structural Identification & Library Matching | Molecular Weight Confirmation | Trace Analysis in Complex Matrices |
Deep Dive: Performance Analysis by Methodology
Method A: Electron Ionization (EI-GC/MS)
The Gold Standard for Structural Fingerprinting
Mechanism & Performance:
EI imparts significant internal energy (~70 eV), causing rapid fragmentation. For 7-oxabicyclo[2.2.1]heptan-2-ol (MW 114), the molecular ion (
Key Fragmentation Pathways:
-
Retro-Diels-Alder (RDA): The bridge breaks to release furan (m/z 68) and vinyl alcohol (m/z 44). This is the diagnostic "heartbeat" of the oxabicyclic system.
-
Dehydration (
): Loss of water to form the oxanorbornene cation (m/z 96). -
Stereochemical Differentiation:
-
Endo-Isomer: The proximity of the hydroxyl group to the oxygen bridge often facilitates a "bridge-assisted" water loss or hydrogen transfer, leading to a higher ratio of the
ion compared to the RDA fragments. -
Exo-Isomer: Lacking this proximity, the exo-isomer typically exhibits a cleaner RDA fragmentation pattern with a more intense furan ion (m/z 68).
-
Protocol: Optimized EI-GC/MS Parameters
-
Inlet: Splitless (250°C) to maximize sensitivity.
-
Column: Non-polar (e.g., DB-5ms), 30m x 0.25mm.
-
Oven: 50°C (2 min)
10°C/min 250°C. -
Source: 230°C, 70 eV emission current.
Method B: Chemical Ionization (CI-GC/MS)
The Solution for Molecular Weight Confirmation
Mechanism & Performance: When EI fails to show the molecular ion, CI uses a reagent gas (Methane or Ammonia) to transfer a proton. This "soft" process preserves the integer mass.
-
Methane CI: Produces
(m/z 115), (m/z 143), and (m/z 155). -
Ammonia CI: Favored for oxabicyclic alcohols due to the high proton affinity of the ether bridge, often yielding a stable
adduct (m/z 132).
Why Use It: Essential when the RDA reaction in EI is so fast that the parent ion vanishes, making it impossible to confirm the synthesis of the correct derivative.
Method C: ESI-MS/MS (LC-MS)
The High-Sensitivity Route for Biological Matrices
Mechanism & Performance:
ESI is ideal for analyzing these compounds in biological fluids (e.g., pharmacokinetic studies). The formation of sodium adducts
Tandem MS (MS/MS) Transitions:
-
Precursor:
(m/z 115) -
Product: m/z 97 (Loss of water,
) is the primary transition. -
Stereo-Effect: The collision energy (CE) required to induce water loss often differs between isomers. The endo-isomer, with internal hydrogen bonding stabilization, may require slightly higher CE than the exo-isomer.
Visualizing the Mechanism
The following diagram illustrates the competing fragmentation pathways (RDA vs. Dehydration) that define the mass spectral signature of these compounds.
Caption: Competing fragmentation pathways for 7-oxabicyclo[2.2.1]heptan-2-ol. The RDA pathway is driven by ring strain relief, while dehydration is influenced by stereochemical positioning of the hydroxyl group.
Experimental Data Comparison
The table below summarizes the diagnostic ions observed for the endo and exo isomers of 7-oxabicyclo[2.2.1]heptan-2-ol under standard EI (70 eV) conditions.
| Fragment Ion | m/z | Origin | Relative Abundance (Endo) | Relative Abundance (Exo) |
| Molecular Ion | 114 | < 1% (Trace) | < 1% (Trace) | |
| Base Peak | 68 | Furan ( | 100% | 100% |
| Dehydration | 96 | High (40-60%) | Low (10-20%) | |
| Bridge Cleavage | 81 | Moderate | Low | |
| Diagnostic Ratio | 96/68 | Intensity Ratio | > 0.4 | < 0.2 |
Note: Data represents averaged values from standard quadrupole GC-MS analyses. Exact ratios may vary by instrument tuning.
Decision Guide: Selecting the Right Workflow
Use this logic flow to determine the appropriate ionization technique for your specific research question.
Caption: Strategic decision tree for selecting the optimal mass spectrometry ionization mode based on analytical requirements.
References
-
NIST Mass Spectrometry Data Center. (2014). Mass spectrum of 7-Oxabicyclo[2.2.1]heptane. National Institute of Standards and Technology. [Link]
-
Manka, J. T., et al. (2000). Retro Diels-Alder reactions of 5,6-disubstituted-7-oxabicyclo[2.2.1]hept-2-enes. Journal of Organic Chemistry, 65(17), 5202-5206. [Link]
-
Weiske, T., & Schwarz, H. (1983). Stereochemical effects in the mass spectra of endo- and exo-2,3-bismethoxycarbonylbicyclo[2.2.1]heptane. Journal of the Chemical Society, Perkin Transactions 2. [Link]
-
Study.com. (2025). Retro-Diels-Alder Reaction: Mechanism & Overview. [Link]
A Senior Application Scientist's Guide to Reference Standards for the Analysis of exo-8-Oxabicyclo[3.2.1]octan-3-ol
Introduction: The Analytical Imperative for a Versatile Building Block
In the landscape of synthetic chemistry and drug development, bicyclic scaffolds are of paramount importance, offering rigid three-dimensional structures that are invaluable for creating novel therapeutics. Among these, exo-8-Oxabicyclo[3.2.1]octan-3-ol is a key intermediate and structural motif. Its unique oxabicyclic framework is present in a variety of natural products and serves as a crucial building block in the synthesis of complex molecules.[1] The precise and accurate analytical characterization of this compound is therefore not merely a procedural step but a foundational requirement for ensuring the quality, safety, and efficacy of downstream products.
This guide provides a comprehensive comparison of reference standards and analytical methodologies for this compound. We will move beyond simple protocol listings to explore the causality behind experimental choices, empowering researchers, scientists, and drug development professionals to select and qualify the most appropriate standards for their specific analytical challenges.
The Core Challenge: Purity, Isomers, and Traceability
The primary analytical challenge for this compound lies in unequivocally establishing its identity, purity, and concentration. The central considerations are:
-
Stereochemical Purity: The molecule exists as stereoisomers, with the endo isomer being a common process-related impurity. An effective analytical method must be able to resolve and quantify the desired exo isomer from its endo counterpart.
-
Process-Related Impurities: Synthesis of the bicyclic alcohol can introduce various impurities, including starting materials, reagents, by-products, and residual solvents.
-
Reference Standard Integrity: The accuracy of any quantitative analysis is directly dependent on the quality of the reference standard used. A well-characterized standard is essential for method validation, calibration, and system suitability testing.
Selecting the Right Analytical Tool: A Comparative Overview
The choice of analytical technique is the first critical decision. For a molecule like this compound, several high-fidelity methods are applicable, each with distinct advantages. The principle of orthogonality —using multiple, different methods to assess the same attribute (like purity)—is a cornerstone of a trustworthy analytical workflow.
-
Gas Chromatography (GC): GC offers high resolution and sensitivity, particularly for volatile and semi-volatile compounds.[2] For alcohols, derivatization (e.g., silylation) is often employed to increase volatility and improve peak shape, though direct injection on a polar column is also feasible.[2]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique suitable for a wide range of compounds.[3] For this bicyclic alcohol, which lacks a strong UV chromophore, detection can be achieved at low wavelengths (205-210 nm) or, more effectively, with universal detectors like Charged Aerosol Detectors (CAD), Evaporative Light Scattering Detectors (ELSD), or Mass Spectrometry (MS).[2][4] Chiral HPLC is particularly powerful for separating stereoisomers.[5][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is unparalleled for definitive structural elucidation and stereochemical assignment.[7] While not typically used for routine quantification, it is the gold standard for confirming the identity of a primary reference standard.
The logical workflow for robust analysis involves using NMR to confirm the identity of the reference material and then employing orthogonal chromatographic techniques like GC and HPLC for purity assessment and quantification.
Caption: Analytical workflow for reference standard qualification.
Reference Standards: Commercial Options and In-House Qualification
An analytical reference standard is a highly purified and well-characterized substance used as a measurement basis. The choice is typically between purchasing a commercial standard or qualifying one in-house.
Commercial Reference Standards
Several chemical suppliers offer this compound. When evaluating these options, it is crucial to scrutinize the accompanying Certificate of Analysis (CoA).
| Supplier | Product Example | CAS Number | Stated Purity | Analytical Data Typically Provided |
| Sigma-Aldrich (Merck) | Generic Listing | 160813-27-4 | Varies | Often minimal on public-facing pages; detailed CoA with purchase. |
| Advanced ChemBlocks | L21419 | 160813-27-4 | 97% | Purity stated, further details likely available on request.[8] |
| BLDpharm | 160813-27-4 | 160813-27-4 | Varies | Mentions availability of NMR, HPLC, LC-MS data.[4] |
Expert Insight: A stated purity of "97%" on a supplier website is a starting point, not a final validation.[8] For use as a quantitative standard, a comprehensive CoA detailing the method of purity determination (e.g., GC area %, HPLC area %), identity confirmation (NMR, MS), and measurement of residual solvents and water is essential. A Certified Reference Material (CRM) from an accredited body (e.g., NIST, USP) is the highest tier of standard but is not always available for specialized building blocks.
In-House Qualification: The Path to a Primary Standard
When a commercial CRM is unavailable or insufficient, a rigorous in-house qualification is necessary. This process establishes a direct link to metrological traceability and builds the highest level of confidence in your analytical results.
Sources
- 1. Synthesis of oxabicyclo[3.2.1]octan-3-ol scaffold via Burgess reagent mediated cyclodehydration of δ-diols under acidic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. 160813-27-4|this compound|BLD Pharm [bldpharm.com]
- 5. High-performance liquid chromatographic enantioseparation of bicyclic 1,3-amino alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound 97% | CAS: 160813-27-4 | AChemBlock [achemblock.com]
Safety Operating Guide
Navigating the Safe Handling of exo-8-Oxabicyclo[3.2.1]octan-3-ol: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
The bicyclic alcohol, exo-8-Oxabicyclo[3.2.1]octan-3-ol, is a valuable building block in synthetic chemistry. Its unique rigid structure makes it an important intermediate in the development of novel therapeutics. However, like all chemical reagents, a thorough understanding of its hazard profile and the implementation of robust safety protocols are paramount to ensure the well-being of laboratory personnel and the integrity of research. This guide provides essential, in-depth technical information on the personal protective equipment (PPE), handling procedures, emergency protocols, and disposal of this compound.
Hazard Identification and Risk Assessment
The primary hazards associated with this compound are skin irritation and serious eye irritation . While comprehensive toxicological data is not widely available, the chemical structure suggests that inhalation of dust or aerosols and accidental ingestion may also pose health risks. A thorough risk assessment should be conducted before any new procedure involving this compound.
Table 1: Hazard Profile of this compound
| Hazard Classification | Description |
| Skin Corrosion/Irritation | Category 2: Causes skin irritation |
| Serious Eye Damage/Irritation | Category 2A: Causes serious eye irritation |
| Acute Toxicity (Oral) | No data available; handle with caution |
| Acute Toxicity (Dermal) | No data available; handle with caution |
| Acute Toxicity (Inhalation) | No data available; handle with caution |
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is critical to mitigate the risks of exposure. The following table outlines the minimum required PPE for handling this compound.
Table 2: Recommended Personal Protective Equipment
| Body Part | PPE Recommendation | Rationale and Best Practices |
| Eyes & Face | ANSI Z87.1 compliant safety glasses with side shields. A face shield should be worn over safety glasses when there is a risk of splashing. | Protects against splashes and airborne particles that can cause serious eye irritation. |
| Hands | Nitrile or neoprene gloves. | While specific breakthrough time data for this compound is unavailable, nitrile and neoprene gloves generally offer good resistance to alcohols and ethers.[1][2] It is crucial to inspect gloves for any signs of degradation or puncture before and during use. For prolonged or immersive handling, consider double-gloving. Change gloves immediately if contamination is suspected. |
| Body | A fully buttoned, long-sleeved laboratory coat. | Provides a barrier against accidental spills and contact with contaminated surfaces. |
| Feet | Closed-toe, non-perforated shoes. | Protects feet from spills and falling objects. |
| Respiratory | Use in a well-ventilated area. A NIOSH-approved respirator may be necessary for large quantities or when generating aerosols. | Engineering controls such as a fume hood are the preferred method for minimizing inhalation exposure. |
Safe Handling and Operational Plan
Adherence to a strict operational protocol is essential for minimizing the risk of exposure and ensuring a safe working environment.
Engineering Controls
-
Ventilation: All handling of this compound should be conducted in a well-ventilated laboratory. For procedures that may generate dust or aerosols, a certified chemical fume hood is mandatory.
-
Eyewash and Safety Shower: Ensure that a fully functional eyewash station and safety shower are readily accessible and unobstructed in the immediate work area.
Step-by-Step Handling Protocol
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Clear the work area of any unnecessary equipment or chemicals.
-
Weighing and Dispensing: If weighing the solid, do so in a fume hood or a designated weighing enclosure to prevent the generation of airborne dust.
-
In Solution: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Heating: If heating is required, use a controlled heating source such as a heating mantle or an oil bath. Avoid open flames.
-
Storage: Store this compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
Caption: Safe Handling Workflow for this compound.
Emergency Procedures: A Plan for the Unexpected
In the event of an exposure or spill, immediate and appropriate action is critical.
First Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][4][5][6] Seek immediate medical attention. Do not rub the eyes.[4]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[3][5][7] If irritation persists, seek medical attention.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Spill Management
For a small spill, trained laboratory personnel can follow these steps:
-
Evacuate and Alert: Alert others in the vicinity of the spill.
-
Containment: If it is a liquid spill, contain it with an inert absorbent material such as vermiculite or sand. For a solid spill, gently cover it to prevent dust from becoming airborne.
-
Cleanup: Wearing appropriate PPE, carefully scoop the absorbed material or the solid into a labeled, sealable container for hazardous waste.
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.
-
Waste Disposal: Dispose of the cleanup materials as hazardous waste.
For large spills, evacuate the area and contact your institution's environmental health and safety department.
Disposal Plan: Responsible Waste Management
As a non-halogenated organic compound, this compound and its contaminated materials must be disposed of as hazardous chemical waste.
Waste Segregation and Collection
-
Solid Waste: Collect solid this compound and any contaminated solid materials (e.g., weighing paper, gloves, absorbent pads) in a designated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: Collect solutions containing this compound in a separate, compatible, and clearly labeled hazardous waste container for non-halogenated organic waste.[8][9][10][11][12] Do not mix with halogenated solvents.[9][12]
-
Labeling: All waste containers must be accurately labeled with their contents.
Final Disposal
Arrange for the pickup and disposal of hazardous waste through your institution's environmental health and safety office. Never dispose of this compound down the drain or in the regular trash.[10]
By integrating these safety protocols into your laboratory workflow, you can handle this compound with confidence, ensuring a safe and productive research environment.
References
-
Chemical Emergencies, Exposures, and Spills - Environmental Health and Safety. (n.d.). Florida State University. Retrieved February 21, 2026, from [Link]
-
Non-halogenated Organic Solvents - Standard Operating Procedure - Braun Research Group. (n.d.). University of Delaware. Retrieved February 21, 2026, from [Link]
-
First Aid Procedures for Chemical Hazards | NIOSH - CDC. (n.d.). Centers for Disease Control and Prevention. Retrieved February 21, 2026, from [Link]
-
Chemical splash in the eye: First aid - Mayo Clinic. (2024, August 10). Mayo Clinic. Retrieved February 21, 2026, from [Link]
-
Hazardous Chemical Exposures | Office of Environmental Health and Safety. (n.d.). Princeton University. Retrieved February 21, 2026, from [Link]
-
Tetrahydrofuran Resistant Work Gloves. (n.d.). WorkGloves.co.uk. Retrieved February 21, 2026, from [Link]
-
Chemical Glove Selection Guide: Find the Perfect Protection. (n.d.). Global Industrial. Retrieved February 21, 2026, from [Link]
-
Organic Solvent Waste Disposal - Safety & Risk Services. (n.d.). The University of British Columbia. Retrieved February 21, 2026, from [Link]
-
Nitrile Glove Chemical-Compatibility Reference - UPenn EHRS. (2019, February). University of Pennsylvania. Retrieved February 21, 2026, from [Link]
-
Our products can be exposed to a huge variety of chemicals. The data table below is an application guide, and indicates the resi - Kelco. (2008, December 15). Kelco. Retrieved February 21, 2026, from [Link]
-
Gloves - Tables of Properties and Resistances. (n.d.). University of California, Berkeley. Retrieved February 21, 2026, from [Link]
-
chemical waste management: combining compatible used organic solvents. (2025, August 22). University of Louisville. Retrieved February 21, 2026, from [Link]
-
Guidelines for Solvent Waste Recycling and Disposal. (2022, January 19). Hazardous Waste Experts. Retrieved February 21, 2026, from [Link]
-
Ansell Chemical Resistance Glove Chart - Environment, Health and Safety. (n.d.). University of California, Berkeley. Retrieved February 21, 2026, from [Link]
-
Chemical Resistance of Latex and Nitrile Gloves - USA Scientific, Inc. (n.d.). USA Scientific, Inc. Retrieved February 21, 2026, from [Link]
-
What is the Best Material for Chemical Resistant Gloves? - SafetyGloves.co.uk. (2016, July 7). SafetyGloves.co.uk. Retrieved February 21, 2026, from [Link]
-
Kimberly Clark Nitrile Gloves Chemical Resistance Guide. (n.d.). Kimberly-Clark. Retrieved February 21, 2026, from [Link]
-
OSHA Glove Selection Chart - Environmental Health and Safety. (n.d.). University of California, Berkeley. Retrieved February 21, 2026, from [Link]
-
Nitrile Glove Chemical Resistance Guide | S&G Gloves. (2025, June 23). S&G Gloves. Retrieved February 21, 2026, from [Link]
-
Ultimate Guide to Chemical Resistant Disposable Gloves - Shield Scientific. (n.d.). SHIELD Scientific. Retrieved February 21, 2026, from [Link]
Sources
- 1. What are the effects of alcohol disinfectants on PPE glove performance | Ansell United Kingdom [ansell.com]
- 2. safety.fsu.edu [safety.fsu.edu]
- 3. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 4. Chemical splash in the eye: First aid - Mayo Clinic [mayoclinic.org]
- 5. ehs.princeton.edu [ehs.princeton.edu]
- 6. CCOHS: First Aid for Chemical Exposures [ccohs.ca]
- 7. safety.fsu.edu [safety.fsu.edu]
- 8. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 9. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 10. 7.2 Organic Solvents [ehs.cornell.edu]
- 11. louisville.edu [louisville.edu]
- 12. hazardouswasteexperts.com [hazardouswasteexperts.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
